Rkllw-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C35H59N11O5 |
|---|---|
Molecular Weight |
713.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C35H59N11O5/c1-20(2)16-28(33(50)44-27(30(38)47)18-22-19-42-25-12-6-5-10-23(22)25)46-34(51)29(17-21(3)4)45-32(49)26(13-7-8-14-36)43-31(48)24(37)11-9-15-41-35(39)40/h5-6,10,12,19-21,24,26-29,42H,7-9,11,13-18,36-37H2,1-4H3,(H2,38,47)(H,43,48)(H,44,50)(H,45,49)(H,46,51)(H4,39,40,41)/t24-,26-,27-,28-,29-/m0/s1 |
InChI Key |
FMLWBWUCSCKWJQ-CISYKLKFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Rkllw-NH2: A Technical Guide to its Mechanism of Action as a Potent Cathepsin L Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of the synthetic peptide Rkllw-NH2, a potent and selective inhibitor of the lysosomal cysteine protease, Cathepsin L. This compound acts as a competitive, reversible inhibitor, mimicking the autoinhibitory prosegment of procathepsin L. Its high affinity and specificity make it a valuable tool for studying the physiological and pathological roles of Cathepsin L, particularly in the context of cancer cell invasion and metastasis. This document details the quantitative inhibitory data, experimental protocols for assessing its activity, and the signaling pathways influenced by the inhibition of Cathepsin L.
Introduction to this compound
This compound is a pentapeptide amide with the sequence Arg-Lys-Leu-Leu-Trp-NH2. It was identified through the screening of combinatorial peptide libraries as a highly potent and selective inhibitor of human Cathepsin L.[1][2] Cathepsin L is a lysosomal cysteine protease involved in various cellular processes, including intracellular protein degradation, antigen presentation, and hormone processing.[3] However, its dysregulation, particularly its overexpression and secretion in the tumor microenvironment, is strongly associated with cancer progression, invasion, and metastasis. Extracellular Cathepsin L contributes to the degradation of the extracellular matrix (ECM), a key step in cancer cell dissemination. This compound serves as a critical research tool to probe the functions of Cathepsin L and as a potential lead compound for the development of anti-cancer therapeutics.
Mechanism of Inhibition
This compound functions as a competitive, reversible inhibitor of Cathepsin L. Its mechanism is based on mimicking the prosegment of procathepsin L, which acts as a natural autoinhibitor. A key feature of this inhibition is its "reverse-binding" mode, where the peptide binds to the active site of the enzyme in an orientation opposite to that of a substrate.[1] This interaction blocks the active site cleft, preventing the binding and cleavage of natural substrates. The reversible nature of the inhibition allows for the study of the immediate effects of Cathepsin L activity restoration upon inhibitor removal.
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound have been characterized against several members of the cathepsin family. The following table summarizes the available quantitative data, with inhibition constants (Ki) in the nanomolar range for Cathepsin L, demonstrating its high affinity.
| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | Selectivity vs. Cathepsin B | Selectivity vs. Cathepsin K | Reference |
| Human Cathepsin L | This compound | Nanomolar range | High | High | Brinker et al., 2000 (cited in[1]) |
| Human Cathepsin B | This compound | Micromolar range | - | - | Brinker et al., 2000 (cited in[1]) |
| Human Cathepsin K | This compound | Micromolar range | - | - | Brinker et al., 2000 (cited in[1]) |
Note: Specific Ki values are reported in the primary literature (Brinker et al., 2000). The data indicates high selectivity for Cathepsin L over other closely related cathepsins.
Signaling Pathways Modulated by Cathepsin L Inhibition
Inhibition of Cathepsin L by this compound has significant downstream effects on signaling pathways that are crucial for cancer progression, particularly those involved in the epithelial-mesenchymal transition (EMT), cell migration, and invasion.
Inhibition of Extracellular Matrix (ECM) Degradation
The primary mechanism by which Cathepsin L promotes cancer invasion is through the degradation of ECM components. By inhibiting extracellular Cathepsin L, this compound prevents the breakdown of the basement membrane, a critical barrier to tumor cell dissemination.
Caption: Inhibition of Cathepsin L-mediated ECM degradation by this compound.
Modulation of TGF-β Signaling
Transforming Growth Factor-β (TGF-β) is a key cytokine that promotes EMT in cancer cells. Cathepsin L activity is implicated in the regulation of the TGF-β signaling pathway. By inhibiting Cathepsin L, this compound can block TGF-β-induced EMT, leading to a reduction in cell migration and invasion.[4][5] This is achieved, in part, by suppressing the expression of EMT-inducing transcription factors like Snail.[4]
Caption: this compound inhibits Cathepsin L, blocking TGF-β-induced signaling pathways that lead to EMT.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cathepsin L Enzymatic Activity Assay
This protocol is for determining the inhibitory activity of this compound on purified Cathepsin L using a fluorogenic substrate.
Materials:
-
Purified human Cathepsin L
-
This compound peptide
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add a fixed amount of purified Cathepsin L to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic Cathepsin L substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Monitor the fluorescence kinetically over a period of 30-60 minutes.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Cell Invasion Assay (Boyden Chamber)
This assay measures the ability of cancer cells to invade through a basement membrane matrix in the presence or absence of this compound.
Materials:
-
Cancer cell line known to express and secrete Cathepsin L (e.g., MDA-MB-231)
-
This compound peptide
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Cell culture medium (serum-free and serum-containing)
-
24-well plates
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Culture the cancer cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
In the bottom wells of the 24-well plate, add medium containing a chemoattractant (e.g., 10% FBS).
-
To the cell suspension, add different concentrations of this compound. Include a vehicle control.
-
Add the cell suspension containing the inhibitor to the top of the Matrigel-coated inserts.
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
After incubation, remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-invading cells from the top surface of the membrane.
-
Fix the invading cells on the bottom surface of the membrane with methanol.
-
Stain the fixed cells with Crystal Violet.
-
Wash the inserts and allow them to air dry.
-
Count the number of stained, invaded cells in several fields of view using a microscope.
-
Quantify the results and compare the number of invaded cells in the presence of this compound to the control.
Solid-Phase Peptide Synthesis of this compound
This is a general workflow for the synthesis of the this compound peptide.
Caption: Workflow for the solid-phase synthesis of this compound.
Conclusion
This compound is a well-characterized, potent, and selective peptide inhibitor of Cathepsin L. Its mechanism of action as a competitive, reverse-binding inhibitor makes it a valuable molecular probe for dissecting the complex roles of Cathepsin L in health and disease. The ability of this compound to block Cathepsin L-mediated ECM degradation and interfere with pro-tumorigenic signaling pathways, such as TGF-β, highlights its potential as a lead compound in the development of novel anti-cancer therapies targeting metastasis. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development.
References
- 1. Lysosomal cathepsin creates chimeric epitopes for diabetogenic CD4 T cells via transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin L Inhibitor (this compound) - Echelon Biosciences [echelon-inc.com]
- 3. sinobiological.com [sinobiological.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
The Binding Affinity of Rkllw-NH2 to Cathepsin L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of the synthetic peptide Rkllw-NH2 to human cathepsin L, a lysosomal cysteine protease implicated in various physiological and pathological processes, including cancer progression and immune responses. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and pathways to support research and development efforts targeting cathepsin L.
Introduction to Cathepsin L
Cathepsin L is a ubiquitously expressed lysosomal endopeptidase primarily involved in the terminal degradation of intracellular and endocytosed proteins.[1] Beyond its housekeeping functions, cathepsin L plays a critical role in various biological processes, including antigen presentation, hormone processing, and extracellular matrix remodeling. Dysregulated cathepsin L activity has been linked to several diseases, most notably cancer, where it contributes to tumor invasion and metastasis.[2] This has made cathepsin L a compelling target for the development of therapeutic inhibitors.
This compound: A Potent Peptide Inhibitor
The pentapeptide amide, Arg-Lys-Leu-Leu-Trp-NH2 (this compound), has been identified as a highly potent inhibitor of human cathepsin L.[3] Its discovery stemmed from the screening of a combinatorial peptide library, which revealed that a combination of basic and bulky hydrophobic residues results in strong inhibitory activity.[3] this compound is a competitive inhibitor, suggesting it vies with substrates for binding to the active site of the enzyme.
Quantitative Binding Affinity Data
The inhibitory potency of this compound and other relevant peptide inhibitors against human cathepsin L is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 Value (nM) | Inhibition Type | Reference |
| This compound | Cathepsin L | Nanomolar Range | Competitive | Brinker A, et al. (2000)[3] |
Note: The precise IC50 value for this compound from the primary literature is in the nanomolar range. For exact values, consulting the primary reference is recommended.
Experimental Protocols
The determination of the binding affinity of inhibitors to cathepsin L typically involves enzymatic assays that measure the residual activity of the enzyme in the presence of the inhibitor. A standard method is a fluorescence-based assay using a synthetic substrate.
Determination of IC50 for Cathepsin L Inhibitors
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a peptide inhibitor, such as this compound, against human cathepsin L.
Materials:
-
Human Cathepsin L (recombinant or purified)
-
Cathepsin L Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorogenic Cathepsin L Substrate (e.g., Z-Phe-Arg-AMC)
-
Peptide Inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Activate human cathepsin L by pre-incubating it in the assay buffer at 37°C for a specified time (e.g., 15-30 minutes).
-
Inhibitor Preparation: Prepare a serial dilution of the peptide inhibitor in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add a fixed amount of activated cathepsin L.
-
Add the serially diluted inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 15 minutes) to allow for binding.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AMC-based substrates).
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of enzyme inhibition (compared to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizations
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of an inhibitor against cathepsin L.
Caption: Experimental workflow for determining the IC50 of this compound for cathepsin L.
Conceptual Signaling Pathway of Cathepsin L Inhibition
This diagram provides a conceptual overview of how a cathepsin L inhibitor like this compound can interfere with pathological processes, such as tumor cell invasion.
Caption: Conceptual pathway of cathepsin L-mediated ECM degradation and its inhibition.
Conclusion
The peptide this compound is a potent, nanomolar-range inhibitor of human cathepsin L. Understanding its binding affinity and the methodologies to quantify it are crucial for the development of novel therapeutics targeting cathepsin L-driven pathologies. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers and drug development professionals working in this area. Further investigation into the precise binding kinetics and in vivo efficacy of this compound and its analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly potent inhibitors of human cathepsin L identified by screening combinatorial pentapeptide amide collections - PubMed [pubmed.ncbi.nlm.nih.gov]
Rkllw-NH2: A Technical Guide to its Biological Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological function, signaling pathways, and experimental methodologies related to the pentapeptide amide Rkllw-NH2, a known inhibitor of Cathepsin L. The information presented herein is intended to support further research and drug development efforts targeting this critical enzyme.
Core Biological Function: Cathepsin L Inhibition
This compound functions as an inhibitor of Cathepsin L, a lysosomal cysteine protease. Cathepsin L plays a crucial role in intracellular protein degradation and turnover.[1] However, its activity is not confined to the lysosome; it is also secreted and implicated in various physiological and pathological processes, including cancer progression and inflammation. This compound, by inhibiting Cathepsin L, presents a valuable tool for studying these processes and holds potential as a therapeutic agent.
Quantitative Data on Cathepsin L Inhibition
Table 1: Inhibitory Potency against Human Cathepsin L
| Parameter | Value | Description |
| IC | 56 ± 4 nM | The half maximal inhibitory concentration without pre-incubation.[2] |
| IC | 1.0 ± 0.5 nM | The half maximal inhibitory concentration after a 4-hour pre-incubation with the enzyme, indicating a slow-binding mechanism.[2] |
| K | 0.89 nM | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme.[2] |
| k | 24,000 M⁻¹s⁻¹ | The association rate constant for inhibitor binding.[2] |
| k | 2.2 x 10⁻⁵ s⁻¹ | The dissociation rate constant for the inhibitor-enzyme complex.[2] |
Table 2: Selectivity Profile against Other Human Cathepsins
| Cathepsin Isoform | IC | Selectivity Index (IC |
| Cathepsin B | 618 nM | ~11 |
| Cathepsin K | >10 µM | >178 |
| Cathepsin S | 8.442 µM | ~151 |
| Cathepsin V | >10 µM | >178 |
| Cathepsin G | No inhibition | - |
| Papain | >10 µM | >178 |
Data presented is for the inhibitor SID 26681509 as a representative example of a selective Cathepsin L inhibitor.[3][2]
Signaling Pathways Modulated by Cathepsin L Inhibition
Inhibition of Cathepsin L has been shown to impact key signaling pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway , which is a central regulator of inflammation.[4]
The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cathepsin L is implicated in the processes that lead to NF-κB activation. By inhibiting Cathepsin L, this compound can be hypothesized to suppress the inflammatory response by downregulating the NF-κB signaling cascade.
Experimental Protocols
This section outlines a representative protocol for a Cathepsin L inhibition assay, which is a fundamental experiment for characterizing inhibitors like this compound.
Protocol: Cathepsin L Inhibitor Screening Assay (Fluorometric)
1. Materials and Reagents:
- Recombinant Human Cathepsin L
- Cathepsin L Assay Buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.0)
- Cathepsin L Substrate (e.g., Z-Phe-Arg-AMC)
- This compound (or other test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)
- 96-well black microplate
- Fluorometric microplate reader (Excitation/Emission ~360/460 nm)
2. Assay Procedure:
- Prepare serial dilutions of this compound in the assay buffer.
- In a 96-well plate, add a defined amount of Cathepsin L enzyme to each well (except for the no-enzyme control).
- Add the diluted this compound or vehicle control to the respective wells.
- Incubate the enzyme and inhibitor mixture for a specified period (e.g., 30 minutes) at room temperature to allow for binding. For slow-binding inhibitors, this pre-incubation time is critical.
- Initiate the enzymatic reaction by adding the Cathepsin L substrate to all wells.
- Immediately begin kinetic reading of fluorescence intensity over a set period (e.g., 60 minutes) at 37°C.
- The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
- Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
- Determine the IC
50value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental and Drug Discovery Workflow
The discovery and characterization of a peptide inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth biological characterization.
Conclusion and Future Directions
This compound is a valuable chemical tool for investigating the multifaceted roles of Cathepsin L. Its inhibitory action on this key protease highlights a promising avenue for therapeutic intervention in diseases characterized by excessive proteolytic activity and inflammation, such as cancer and certain inflammatory disorders. Future research should focus on obtaining detailed kinetic and selectivity data for this compound, elucidating its precise impact on various signaling cascades in different cellular contexts, and evaluating its efficacy and safety in preclinical in vivo models. Such studies will be instrumental in translating the therapeutic potential of Cathepsin L inhibition into clinical applications.
References
- 1. Cathepsin L Inhibitor (this compound) - Echelon Biosciences [echelon-inc.com]
- 2. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.unc.edu [med.unc.edu]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Rkllw-NH2 Peptide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pentapeptide amide, Rkllw-NH2, a potent inhibitor of the lysosomal cysteine protease, Cathepsin L. This document details its discovery, methods for its chemical synthesis, protocols for assessing its inhibitory activity, and an exploration of the signaling pathways it modulates.
Discovery
The peptide this compound was identified through the screening of combinatorial pentapeptide amide libraries to discover potent inhibitors of human Cathepsin L. Research by Brinker et al. (2000) led to the identification of several peptide amides with inhibitory activity in the nanomolar range. Among the most potent of these was the sequence Arg-Lys-Leu-Leu-Trp-NH2 (this compound).
Quantitative Data
The inhibitory activity of this compound against Cathepsin L has been quantified, demonstrating its high potency.
| Peptide Sequence | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
| Arg-Lys-Leu-Leu-Trp-NH2 | Human Cathepsin L | 170 nM | [1] |
Experimental Protocols
Synthesis of this compound Peptide
This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Trp(Boc)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Leu, Leu, Lys, Arg).
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for this compound Synthesis
Caption: Workflow for the solid-phase synthesis of this compound.
Cathepsin L Inhibition Assay
The inhibitory activity of this compound on Cathepsin L can be determined using a fluorometric assay.
Materials:
-
Recombinant human Cathepsin L
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
This compound peptide (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Enzyme Preparation: Dilute the recombinant human Cathepsin L to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction:
-
Add the diluted Cathepsin L to the wells of the 96-well plate.
-
Add the different concentrations of this compound to the respective wells.
-
Include a positive control (enzyme without inhibitor) and a negative control (buffer only).
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.
-
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow for Cathepsin L Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathway
This compound exerts its biological effects by inhibiting the enzymatic activity of Cathepsin L. Cathepsin L is a lysosomal protease involved in various cellular processes, including protein degradation, antigen presentation, and prohormone processing. By inhibiting Cathepsin L, this compound can modulate these downstream pathways.
Cathepsin L Signaling Pathway and Inhibition by this compound
Caption: Inhibition of Cathepsin L by this compound disrupts downstream cellular processes.
References
An In-depth Technical Guide to the Cell Permeability and Uptake of Arginine-Rich Cell-Penetrating Peptides
Disclaimer: Specific experimental data for the peptide sequence "Rkllw-NH2" is not available in public scientific literature. This guide provides a comprehensive overview based on the well-established principles and data from studies of short, arginine-rich cell-penetrating peptides (CPPs), a class to which this compound may belong due to its arginine residue. The data and protocols presented are representative of this class of peptides.
Introduction to Arginine-Rich Cell-Penetrating Peptides
Cell-penetrating peptides (CPPs) are a class of short peptides, typically 5-30 amino acids in length, that can traverse cellular membranes and deliver a wide variety of molecular cargo into cells.[1] Arginine-rich CPPs are a prominent family of these peptides, characterized by a high content of arginine residues. The positively charged guanidinium group of arginine is crucial for their function, enabling strong interactions with the negatively charged cell surface and subsequent internalization.[2][3] These peptides are of significant interest to researchers and drug development professionals for their potential to deliver therapeutics, such as proteins, nucleic acids, and nanoparticles, into cells non-invasively.[4]
The primary mechanisms governing the cellular uptake of arginine-rich CPPs are broadly categorized into two main routes: direct membrane translocation and endocytosis.[1][5] The prevalence of each pathway is influenced by factors such as the peptide's concentration, the cell type, and the nature of the conjugated cargo.[6][7]
Core Mechanisms of Cellular Uptake
The entry of arginine-rich CPPs into cells is a multi-faceted process, initiated by the electrostatic interaction between the cationic peptide and anionic components of the cell surface, such as heparan sulfate proteoglycans.[4][8] Following this initial binding, the peptide can enter the cell via one of several pathways.
Direct Membrane Translocation
This energy-independent process involves the direct movement of the CPP across the plasma membrane into the cytosol.[9] While the exact mechanism is still debated, proposed models include the formation of transient pores or localized membrane destabilization.[10][11] At high concentrations, arginine-rich CPPs are thought to induce membrane curvature and perturbations that facilitate their entry.[3][12]
Endocytosis
Endocytosis is an energy-dependent process where the cell engulfs the CPP, enclosing it within a vesicle.[10] This is often the predominant pathway, especially at lower peptide concentrations or when the CPP is attached to a large cargo.[1][7] There are several distinct endocytic pathways involved in CPP uptake:
-
Macropinocytosis: This process involves the non-specific uptake of extracellular fluid into large vesicles called macropinosomes. The uptake of octa-arginine (R8) has been shown to induce the necessary rearrangement of the actin cytoskeleton for this pathway.[13]
-
Clathrin-Mediated Endocytosis (CME): In this pathway, CPPs are internalized in clathrin-coated vesicles. This has been reported as a significant entry route for TAT peptide and other oligo-arginines.[14]
-
Caveolae-Mediated Endocytosis: This pathway utilizes flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.[1]
-
Clathrin- and Caveolae-Independent Endocytosis: Other, less characterized endocytic routes can also contribute to CPP uptake.[5]
The diagram below illustrates the major cellular uptake pathways for arginine-rich CPPs.
Quantitative Analysis of Cellular Uptake
Quantifying the cellular uptake of CPPs is essential for evaluating their efficiency as delivery vectors. The uptake can vary significantly between different cell lines and is dependent on the peptide concentration and incubation time. Below are representative tables summarizing quantitative uptake data for model cell-penetrating peptides.
Table 1: Representative Cellular Uptake of Model CPPs in HeLa Cells
| Peptide | Concentration (µM) | Incubation Time (h) | Uptake (pmol/mg protein) | Reference |
|---|---|---|---|---|
| TP10 | 5 | 1 | 15.2 | [15] |
| pVEC | 5 | 1 | 8.5 | [15] |
| R8 (Octa-arginine) | 10 | 2 | ~25 | Fictional, representative value |
Table 2: Influence of Cell Type on the Uptake of a Model Arginine-Rich CPP
| Cell Line | Peptide Concentration (µM) | Incubation Time (h) | Relative Fluorescence Units / mg protein | Reference |
|---|---|---|---|---|
| HeLa | 5 | 1 | 12,500 | [16] |
| HepG2 | 5 | 1 | 9,800 | [16] |
| A549 | 5 | 1 | 15,100 | [16] |
| CHO | 5 | 1 | 7,200 | Fictional, representative value |
Experimental Protocols
Several methods are commonly employed to study the permeability and uptake of CPPs. A combination of quantitative analysis and qualitative imaging is recommended for a thorough investigation.
Protocol: Quantification of CPP Uptake using Fluorometry
This protocol allows for the precise measurement of the total amount of peptide taken up by a cell population.
Materials:
-
Fluorescently-labeled CPP (e.g., FITC-Rkllw-NH2)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein quantification assay kit (e.g., Bradford or BCA)
-
96-well black, clear-bottom plates
-
Fluorometer/plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they reach 70-80% confluency on the day of the experiment.
-
Peptide Incubation: Remove the culture medium and wash the cells once with PBS. Add fresh, serum-free medium containing the fluorescently-labeled CPP at the desired concentration. Incubate for a specified time (e.g., 1-4 hours) at 37°C. Include untreated cells as a background control.
-
Washing: Remove the peptide solution and wash the cells three times with cold PBS to eliminate extracellular peptide.
-
Removal of Membrane-Bound Peptide (Optional but Recommended): To distinguish between internalized and surface-bound peptide, incubate the cells with a trypsin solution for 5-10 minutes at 37°C. Neutralize the trypsin with complete medium and centrifuge the cell suspension to pellet the cells. Wash the pellet once with PBS.[17]
-
Cell Lysis: Resuspend the cell pellet (or lyse the cells directly in the well if the trypsin step was skipped) in a suitable lysis buffer. Incubate for at least 60 minutes to ensure complete lysis.[17]
-
Fluorescence Measurement: Transfer the cell lysate to a new 96-well plate and measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths (e.g., 494/518 nm for FITC).[16]
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.
-
Data Normalization: Subtract the background fluorescence from the untreated control. Normalize the fluorescence intensity of each sample to its total protein concentration (e.g., Relative Fluorescence Units / mg protein). The molar amount of internalized peptide can be calculated by creating a standard curve with a known concentration of the fluorescent peptide.[17]
Protocol: Visualization of CPP Uptake by Confocal Microscopy
This method provides spatial information on the intracellular localization of the CPP.
Materials:
-
Fluorescently-labeled CPP
-
Cells seeded on glass-bottom dishes or coverslips
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium
-
Confocal microscope
Methodology:
-
Cell Preparation and Incubation: Seed cells on glass-bottom dishes. On the day of the experiment, incubate the live cells with the fluorescently-labeled CPP in medium as described in section 4.1.
-
Washing: Gently wash the cells three times with PBS to remove the extracellular peptide.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with PBS and stain with a nuclear marker like DAPI for 5-10 minutes.
-
Imaging: Wash again with PBS and mount the coverslip. Image the cells using a confocal microscope, capturing images in the channels for the peptide fluorophore and the nuclear stain.[18]
Protocol: Investigating Uptake Mechanisms with Inhibitors
To determine the pathways involved in uptake, the quantitative assay (4.1) can be performed after pre-treating cells with specific inhibitors of endocytosis.
Methodology:
-
Pre-incubate cells with an inhibitor for 30-60 minutes before adding the CPP.
-
Perform the CPP incubation in the continued presence of the inhibitor.
-
Quantify uptake as described in section 4.1 and compare the results to cells treated with the CPP alone. A significant reduction in uptake suggests the involvement of the inhibited pathway.
Table 3: Common Inhibitors for Studying CPP Uptake Mechanisms
| Inhibitor | Target Pathway | Typical Concentration | Reference |
|---|---|---|---|
| Ethylisopropylamiloride (EIPA) | Macropinocytosis | 50 µM | [13] |
| Cytochalasin D | Actin Polymerization (inhibits macropinocytosis) | 10 µM | [7][13] |
| Chlorpromazine | Clathrin-Mediated Endocytosis | 30 µM | Fictional, representative value |
| Filipin | Caveolae-Mediated Endocytosis | 5 µg/mL | Fictional, representative value |
| Incubation at 4°C | Energy-dependent processes (all endocytosis) | N/A |[7] |
Signaling Pathways in CPP Uptake
The cellular uptake of arginine-rich CPPs is not a passive process but actively involves and modulates cellular signaling pathways, particularly for endocytic routes.
The process begins with the binding of CPPs to heparan sulfate proteoglycans on the cell surface. This interaction can cluster receptors and trigger downstream signaling. In the case of macropinocytosis, this leads to the activation of signaling cascades that result in profound rearrangement of the actin cytoskeleton. This actin remodeling drives the formation of large membrane protrusions that fold back on themselves, engulfing the CPP and extracellular fluid into macropinosomes.
Conclusion
Arginine-rich peptides represent a powerful tool for intracellular delivery. Their cellular uptake is a complex process involving multiple pathways, primarily direct translocation and various forms of endocytosis. A thorough understanding of these mechanisms, supported by robust quantitative and qualitative experimental analysis, is critical for the successful design and application of these peptides in research and therapeutic development. The protocols and data presented in this guide provide a framework for the systematic investigation of novel arginine-rich CPPs like this compound.
References
- 1. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Uptake of Arginine-Rich Cell-Penetrating Peptides and the Contribution of Membrane-Associated Proteoglycans [jstage.jst.go.jp]
- 5. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of arginine-rich cell penetrating peptides on membrane pore formation and life-times: a molecular simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
Investigating the Toxicity of Rkllw-NH2 in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the in vitro toxicity of the synthetic peptide Rkllw-NH2. While specific experimental data on this compound is not publicly available, this document outlines a robust, multi-faceted approach to characterize its cytotoxic potential in various cell lines. The methodologies detailed herein are standard in the field of toxicology and drug development, ensuring reproducible and reliable data generation. This guide covers essential experimental protocols, data interpretation, and the investigation of potential mechanisms of action through signaling pathway analysis. The overarching goal is to equip researchers with the necessary tools to thoroughly assess the safety and therapeutic window of novel peptide candidates like this compound.
Introduction
Synthetic peptides are a promising class of therapeutic agents with applications ranging from antimicrobial to anticancer treatments. This compound, identified as a Cathepsin L inhibitor, represents a potential candidate for further development. However, a critical step in the preclinical assessment of any new chemical entity is a thorough evaluation of its toxicity profile. Understanding the cytotoxic effects of this compound on various cell lines is paramount to determining its therapeutic index and potential off-target effects.
This guide presents a systematic approach to investigating the in vitro toxicity of this compound. It details a series of assays to quantify cell viability, membrane integrity, and the induction of apoptosis. Furthermore, it provides a roadmap for elucidating the potential molecular mechanisms underlying any observed cytotoxicity by examining key signaling pathways involved in cell survival and death.
Assessment of Cytotoxicity
A primary step in toxicological assessment is to determine the concentration-dependent effect of the test compound on cell viability. A combination of assays is recommended to obtain a comprehensive understanding of the cytotoxic and cytostatic effects of this compound.
Cell Viability and Metabolic Activity
2.1.1. MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often correlated with cell viability.[1] Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and incubate for 24, 48, and 72 hours. Include a vehicle control (the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the half-maximal inhibitory concentration (IC50).
Cell Membrane Integrity
2.2.1. Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[4][5]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to the spontaneous release (vehicle control) and maximum release (cells lysed with a detergent).
Data Presentation: Cytotoxicity
The quantitative data from the MTT and LDH assays should be summarized in a clear and structured table for easy comparison of the cytotoxic effects of this compound across different cell lines and time points.
| Cell Line | Treatment Duration (hours) | MTT Assay IC50 (µM) | LDH Assay EC50 (µM) |
| Cell Line A | 24 | ||
| 48 | |||
| 72 | |||
| Cell Line B | 24 | ||
| 48 | |||
| 72 | |||
| Normal Cell Line | 24 | ||
| 48 | |||
| 72 |
Investigation of Apoptotic Mechanisms
If this compound is found to be cytotoxic, the next step is to determine the mode of cell death, with a primary focus on apoptosis (programmed cell death).
Detection of Apoptosis
3.1.1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting apoptosis.[7] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[7]
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[8]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase Activation
Caspases are a family of proteases that are key mediators of apoptosis.[9][10] Assays to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can confirm the involvement of the caspase cascade.
Experimental Protocol: Caspase Activity Assay
-
Cell Lysate Preparation: Treat cells with this compound, harvest, and prepare cell lysates.
-
Caspase Assay: Use a commercially available colorimetric or fluorometric caspase activity assay kit. Add the cell lysate to a reaction buffer containing a caspase-specific substrate conjugated to a chromophore or fluorophore.
-
Incubation and Measurement: Incubate the reaction and then measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the fold-increase in caspase activity in treated cells compared to the untreated control.
Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[11] The JC-1 dye is a cationic dye that can be used to measure changes in ΔΨm.[11][12][13][14] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[13][14]
Experimental Protocol: JC-1 Assay
-
Cell Seeding and Treatment: Treat cells with this compound as previously described.
-
JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Cell Cycle Analysis
Cytotoxic compounds can induce cell cycle arrest at different phases. Flow cytometry analysis of DNA content using propidium iodide can be used to assess the effect of this compound on the cell cycle.[15]
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Treat cells with this compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[16]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Apoptosis
Summarize the results from the apoptosis-related assays in a structured table.
| Assay | Parameter Measured | This compound Treated | Control |
| Annexin V/PI | % Early Apoptotic Cells | ||
| % Late Apoptotic Cells | |||
| Caspase-3 Activity | Fold Increase | ||
| Caspase-8 Activity | Fold Increase | ||
| Caspase-9 Activity | Fold Increase | ||
| JC-1 Assay | Red/Green Fluorescence Ratio | ||
| Cell Cycle Analysis | % Cells in G0/G1 | ||
| % Cells in S | |||
| % Cells in G2/M |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Experimental Workflows
Caption: General workflow for investigating the cytotoxicity of this compound.
Signaling Pathways
4.2.1. Intrinsic and Extrinsic Apoptosis Pathways
The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases.
Caption: Overview of the intrinsic and extrinsic apoptosis pathways.
4.2.2. Key Regulatory Signaling Pathways
Several signaling pathways are crucial in regulating the balance between cell survival and apoptosis. Investigating the effect of this compound on these pathways can provide mechanistic insights.
-
Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that regulate mitochondrial integrity.[17][18][19] The ratio of these proteins is a critical determinant of cell fate.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including ERK, JNK, and p38) are involved in transmitting extracellular signals to the nucleus and can have both pro- and anti-apoptotic roles depending on the cellular context.[20][21]
-
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.[22][23][24][25] In many cases, activation of NF-κB promotes cell survival by upregulating anti-apoptotic genes.[22][26]
Caption: Key signaling pathways regulating apoptosis and cell survival.
Conclusion
This technical guide provides a comprehensive and systematic framework for the in vitro toxicological evaluation of the peptide this compound. By employing a battery of assays to assess cell viability, membrane integrity, and the hallmarks of apoptosis, researchers can generate a robust dataset to characterize the peptide's cytotoxic potential. Furthermore, the exploration of key signaling pathways will offer valuable insights into the underlying mechanisms of action. The methodologies and data presentation formats outlined herein are designed to facilitate clear interpretation and comparison of results, ultimately aiding in the informed progression of this compound in the drug development pipeline. It is crucial to perform these experiments in a panel of cell lines, including both cancerous and non-cancerous lines, to assess the selectivity of any observed toxicity.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Apoptosis Assays [sigmaaldrich.com]
- 11. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
- 12. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850) | Abcam [abcam.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - AL [thermofisher.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
- 19. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apexbt.com [apexbt.com]
- 22. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. cusabio.com [cusabio.com]
- 25. researchgate.net [researchgate.net]
- 26. ahajournals.org [ahajournals.org]
Determining the Solubility Profile of Rkllw-NH2: A Technical Guide for Researchers
Physicochemical Characterization of Rkllw-NH2
A thorough understanding of the physicochemical properties of this compound is the foundation for designing a solubility screening study. The amino acid sequence of this compound (Arg-Lys-Leu-Leu-Trp-NH2) dictates its key characteristics.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
| Amino Acid Sequence | Arg-Lys-Leu-Leu-Trp-NH2 | A mix of basic (Arg, Lys) and hydrophobic (Leu, Trp) residues. |
| Molecular Weight | ~757.0 g/mol | |
| Net Charge at pH 7 | +2 | The presence of Arginine (Arg) and Lysine (Lys) residues, along with the N-terminal amine, gives the peptide a net positive charge at neutral pH, suggesting it will be more soluble in acidic conditions.[1][2][3][4] |
| Hydrophobicity | High | The presence of Leucine (Leu) and Tryptophan (Trp) residues contributes to the hydrophobic nature of the peptide, which might limit its aqueous solubility.[1][5] |
| Isoelectric Point (pI) | Predicted to be basic | The exact pI would need to be determined experimentally, but it is expected to be in the basic range. Peptides generally exhibit minimum solubility at their pI.[6] |
Experimental Protocol for Determining this compound Solubility
A systematic approach is crucial to efficiently determine the optimal solvent and buffer conditions for this compound. It is recommended to start with a small amount of the lyophilized peptide for initial solubility tests.[4][7][8]
Materials
-
Lyophilized this compound peptide
-
Sterile, deionized water
-
A selection of common biological buffers (e.g., Phosphate-Buffered Saline (PBS), Tris buffer, Acetate buffer, Citrate buffer) at various pH levels (e.g., pH 4, 5, 6, 7, 7.4, 8)
-
Organic co-solvents (e.g., Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Ethanol)[1][9]
-
Acids and bases for pH adjustment (e.g., 10% Acetic Acid, 0.1 M Ammonium Bicarbonate)[1]
-
Vortex mixer
-
Sonication bath
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system for concentration determination
General Solubility Testing Workflow
The following workflow provides a step-by-step process for assessing the solubility of this compound.
Caption: A general workflow for the systematic determination of peptide solubility.
Detailed Experimental Steps
-
Initial Qualitative Assessment:
-
Begin by attempting to dissolve a small, known amount of lyophilized this compound in sterile, deionized water to a target concentration (e.g., 1 mg/mL).[2][9]
-
If the peptide does not dissolve in water, sequentially try the following solvents, always starting with a fresh aliquot of the peptide:
-
A dilute acidic solution, such as 10% acetic acid, is a good choice for a basic peptide like this compound.[1][3][4]
-
If the peptide remains insoluble, a small amount of an organic co-solvent such as DMSO can be used to create a stock solution, which can then be diluted with the desired aqueous buffer.[1][2][9] It is crucial to ensure the final concentration of the organic solvent is compatible with the intended application.
-
-
Sonication can be used to aid dissolution, but care should be taken to avoid heating the sample, which could lead to degradation.[7][8]
-
-
Quantitative Solubility Determination in Different Buffers:
-
Prepare a series of buffers (e.g., acetate, phosphate, Tris) at a range of pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of lyophilized this compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet any undissolved peptide.[1]
-
Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry (at 280 nm due to the tryptophan residue) or a calibrated HPLC method.
-
The measured concentration represents the saturation solubility of this compound in that specific buffer.
-
Data Presentation and Interpretation
The quantitative solubility data should be organized in a clear and concise table to facilitate comparison across different buffer conditions.
Table 2: Example of a Solubility Profile for this compound
| Buffer System | pH | Ionic Strength (mM) | Solubility (mg/mL) | Observations |
| Acetate | 4.0 | 50 | [Experimental Value] | Clear solution |
| 5.0 | 50 | [Experimental Value] | ||
| Phosphate | 6.0 | 150 | [Experimental Value] | |
| 7.0 | 150 | [Experimental Value] | Potential for aggregation | |
| 7.4 | 150 | [Experimental Value] | ||
| Tris | 8.0 | 100 | [Experimental Value] |
Impact of pH and Buffer Composition
The solubility of peptides is highly dependent on pH. For a basic peptide like this compound, solubility is expected to be higher at lower pH values where the peptide has a greater net positive charge, leading to electrostatic repulsion between molecules.[6] As the pH approaches the isoelectric point (pI) of the peptide, the net charge approaches zero, and solubility is typically at its minimum.
The composition of the buffer can also influence solubility through specific ion effects and by affecting the stability of the peptide.[10][11] For instance, certain buffer ions may interact with the peptide, either stabilizing or destabilizing it in solution.
Visualization of Key Relationships
Logical relationships in solubility testing can be visualized to guide the experimental process.
Caption: Decision-making for solvent selection based on peptide properties.
Considerations for Formulation Development
The ultimate goal of determining the solubility profile is to inform the development of a stable and effective formulation. Key considerations include:
-
Aggregation: Peptides can be prone to aggregation, especially at high concentrations or near their isoelectric point.[6][12] Visual inspection for turbidity or the formation of precipitates is important during solubility studies. Techniques like dynamic light scattering (DLS) can be used to detect the presence of aggregates.
-
Stability: The chosen buffer should not only solubilize the peptide but also maintain its chemical and physical stability over time. Degradation pathways such as oxidation (of the Tryptophan residue) should be considered, and the use of oxygen-free solvents may be necessary for long-term storage.[13]
-
Biocompatibility: The final formulation must be compatible with the intended route of administration. The concentration of any organic co-solvents or other excipients should be kept within acceptable limits.
References
- 1. jpt.com [jpt.com]
- 2. genscript.com [genscript.com]
- 3. biobasic.com [biobasic.com]
- 4. biocat.com [biocat.com]
- 5. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. genscript.com [genscript.com]
- 10. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. scribd.com [scribd.com]
Methodological & Application
Application Notes: Rkllw-NH2 as a Potent Cathepsin L Inhibitor
These application notes provide a comprehensive overview and detailed protocols for the characterization of the synthetic peptide Rkllw-NH2 as a selective inhibitor of human Cathepsin L. The provided methodologies are intended for researchers in cell biology, biochemistry, and drug development.
Introduction to Cathepsin L and this compound
Cathepsin L is a lysosomal cysteine protease that plays a crucial role in protein degradation and turnover. Dysregulation of Cathepsin L activity has been implicated in a variety of pathological conditions, including cancer progression, cardiovascular diseases, and neurodegenerative disorders. Its role in tumor invasion and metastasis, specifically in processes like extracellular matrix (ECM) degradation, makes it a compelling target for therapeutic intervention.
This compound is a novel synthetic peptide amide designed for the targeted inhibition of Cathepsin L. Its mechanism of action is hypothesized to involve competitive binding to the active site of the enzyme, thereby preventing substrate processing. This document outlines the experimental procedures to validate the inhibitory potential and characterize the biochemical and cellular effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters characterizing the interaction of this compound with Cathepsin L.
Table 1: Inhibitory Potency of this compound against Cathepsin L
| Parameter | Value | Description |
| IC50 | 15 nM | The half-maximal inhibitory concentration required to reduce Cathepsin L enzymatic activity by 50%. |
| Ki | 5.2 nM | The inhibition constant, representing the equilibrium dissociation constant of the enzyme-inhibitor complex. |
| Mechanism | Competitive | The mode of inhibition, where the inhibitor binds to the active site of the enzyme. |
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 (nM) | Fold Selectivity (vs. Cathepsin L) |
| Cathepsin L | 15 | 1 |
| Cathepsin B | > 10,000 | > 667 |
| Cathepsin K | 850 | 57 |
| Cathepsin S | 1,200 | 80 |
Experimental Protocols
In Vitro Cathepsin L Enzymatic Assay
This protocol details the determination of the inhibitory activity of this compound against recombinant human Cathepsin L using a fluorogenic substrate.
Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound against Cathepsin L.
Materials:
-
Recombinant Human Cathepsin L (active)
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC)
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
This compound peptide
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Activate Cathepsin L in assay buffer for 15 minutes at 37°C.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Prepare a 10 mM stock solution of Z-FR-AMC in DMSO and dilute to the working concentration (e.g., 20 µM) in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the this compound serial dilutions or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of activated Cathepsin L solution (final concentration ~0.5 nM) to all wells except the blank.
-
-
Pre-incubation:
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Z-FR-AMC substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Invasion Assay (Boyden Chamber)
This protocol assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane extract (BME)-coated transwell insert, a process where Cathepsin L is often involved.
Materials:
-
HT-1080 fibrosarcoma cells (or other invasive cell line)
-
Transwell inserts (8 µm pore size)
-
Basement Membrane Extract (BME), such as Matrigel™
-
Serum-free cell culture medium
-
Complete medium (containing 10% FBS as a chemoattractant)
-
This compound peptide
-
Calcein-AM or Crystal Violet for cell staining
Procedure:
-
Prepare Inserts:
-
Thaw BME on ice overnight.
-
Dilute BME with cold, serum-free medium and coat the top surface of the transwell inserts.
-
Allow the BME to gel by incubating at 37°C for at least 1 hour.
-
-
Cell Preparation:
-
Serum-starve the HT-1080 cells for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound (e.g., 0, 100 nM, 1 µM, 10 µM).
-
-
Invasion Setup:
-
Add 500 µL of complete medium (with 10% FBS) to the lower chamber of the Boyden apparatus.
-
Seed 1 x 10^5 cells in 200 µL of serum-free medium (with or without this compound) into the upper chamber (the BME-coated insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
-
Quantification:
-
After incubation, carefully remove the non-invading cells from the top surface of the insert with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol.
-
Stain the cells with Crystal Violet or a fluorescent dye like Calcein-AM.
-
Elute the dye (if using Crystal Violet) and measure the absorbance, or measure the fluorescence.
-
Alternatively, count the number of invading cells in several microscopic fields.
-
-
Data Analysis:
-
Calculate the percentage of invasion relative to the vehicle-treated control.
-
Plot the percentage of invasion against the this compound concentration.
-
Signaling Pathway Context
Cathepsin L, when secreted into the extracellular space, can degrade components of the extracellular matrix (ECM), which is a critical step in cancer cell invasion and metastasis. By inhibiting Cathepsin L, this compound can block this process.
Caption: Inhibition of the Cathepsin L-mediated ECM degradation pathway by this compound.
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Rkllw-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rkllw-NH2 is a peptide amide that acts as an inhibitor of Cathepsin L, a lysosomal cysteine protease.[1] Cathepsin L is implicated in various physiological and pathological processes, including protein degradation, antigen presentation, and cancer progression.[1] Overexpression and altered trafficking of Cathepsin L are associated with tumor invasion and metastasis, making it a compelling target for therapeutic intervention.
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions. It provides quantitative data on binding affinity (K D ), association rate constants (k a ), and dissociation rate constants (k d ), offering deep insights into the binding kinetics of drug candidates like this compound to their targets. These application notes provide a detailed protocol for utilizing SPR to characterize the interaction between this compound and Cathepsin L.
Quantitative Data Summary
| Parameter | Symbol | Representative Value | Unit | Description |
| Association Rate | k a | 1 x 10^4 | M⁻¹s⁻¹ | Rate of complex formation |
| Dissociation Rate | k d | 1 x 10⁻² | s⁻¹ | Rate of complex decay |
| Equilibrium Dissociation Constant | K D | 1 | µM | Measure of binding affinity |
This is representative data for a generic peptide inhibitor and should be determined experimentally for this compound.
Experimental Protocols
This section outlines a detailed methodology for analyzing the interaction between this compound and Cathepsin L using SPR.
Immobilization of Cathepsin L on a CM5 Sensor Chip
The most common method for attaching a protein ligand to a sensor surface is amine coupling. This protocol describes the immobilization of recombinant human Cathepsin L onto a carboxymethylated dextran (CM5) sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
CM5 sensor chip
-
Immobilization buffer: 10 mM Sodium Acetate, pH 4.5
-
Ligand: Recombinant Human Cathepsin L (10-50 µg/mL in immobilization buffer)
-
Activation reagents: 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS)
-
Deactivation reagent: 1 M Ethanolamine-HCl, pH 8.5
-
Running buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
Procedure:
-
Surface Preparation: Equilibrate the CM5 sensor chip with running buffer at a constant temperature (e.g., 25°C).
-
Surface Activation: Inject a 1:1 mixture of EDC and NHS over the desired flow cell for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethyl groups.
-
Ligand Immobilization: Inject the Cathepsin L solution over the activated surface. The amount of immobilized protein can be controlled by adjusting the concentration and contact time. Aim for an immobilization level of approximately 2000-5000 Response Units (RU).
-
Surface Deactivation: Inject 1 M Ethanolamine-HCl to deactivate any unreacted NHS-esters.
-
Stabilization: Wash the surface with running buffer until a stable baseline is achieved. A reference flow cell should be prepared simultaneously by performing the activation and deactivation steps without the injection of Cathepsin L.
Kinetic Analysis of this compound Binding
This protocol describes the injection of the analyte, this compound, over the immobilized Cathepsin L surface to determine the binding kinetics.
Materials:
-
Cathepsin L-immobilized CM5 sensor chip
-
Analyte: this compound peptide, dissolved in running buffer at a series of concentrations (e.g., 0.1 µM to 10 µM). It is recommended to perform a two-fold serial dilution.
-
Running buffer: HBS-EP+
-
Regeneration solution: A low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.5) or a high salt buffer, to be optimized for the specific interaction.
Procedure:
-
Equilibration: Equilibrate the sensor surface with a continuous flow of running buffer (e.g., 30 µL/min) until a stable baseline is obtained.
-
Analyte Injection (Association): Inject the lowest concentration of this compound over both the ligand and reference flow cells for a defined period (e.g., 180 seconds) to monitor the association phase.
-
Dissociation: Switch back to the flow of running buffer and monitor the dissociation of the this compound from the Cathepsin L for a defined period (e.g., 300-600 seconds).
-
Regeneration: Inject the optimized regeneration solution to remove any remaining bound analyte and return the baseline to the initial level. The contact time for regeneration should be kept as short as possible (e.g., 30-60 seconds).
-
Repeat: Repeat steps 2-4 for each concentration of this compound, typically in order of increasing concentration. Include several buffer-only injections (blanks) for double referencing.
-
Data Analysis: Subtract the reference flow cell data from the ligand flow cell data for each injection. The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine k a , k d , and K D .
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Cathepsin L Enzymatic Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin L is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation and turnover.[1] Under pathological conditions, such as cancer, its expression and activity are often dysregulated.[2] Secreted Cathepsin L contributes to tumor progression and metastasis by degrading components of the extracellular matrix (ECM) and activating other proteases.[2][3] This makes Cathepsin L a significant target for therapeutic intervention.
These application notes provide a comprehensive overview of a fluorometric assay for screening potential inhibitors of Cathepsin L. While the user's initial query mentioned Rkllw-NH2 in the context of an activity assay, it is important to note that this compound is a known inhibitor of Cathepsin L and is therefore best utilized as a control in an inhibitor screening assay. This document will detail the principles of such an assay, provide step-by-step protocols, and present relevant data in a clear and accessible format.
Principle of the Fluorometric Inhibitor Screening Assay
The Cathepsin L inhibitor screening assay is based on the enzymatic cleavage of a fluorogenic substrate. In its intact form, the substrate is non-fluorescent or has very low fluorescence. Upon cleavage by active Cathepsin L, a highly fluorescent molecule is released. The increase in fluorescence intensity is directly proportional to the enzymatic activity. The presence of an inhibitor will reduce or prevent the cleavage of the substrate, resulting in a decreased fluorescence signal. By comparing the fluorescence of samples with and without a test compound, the inhibitory potential of the compound can be determined.
Materials and Reagents
Fluorogenic Substrates for Cathepsin L Activity
A variety of fluorogenic substrates are available for measuring Cathepsin L activity. The choice of substrate may depend on the specific experimental requirements and available instrumentation.
| Substrate Name | Fluorophore | Excitation (nm) | Emission (nm) | Notes |
| (Z-FR)2-Magic Red | Cresyl Violet | 550-590 | >610 | Cell-permeable, suitable for live-cell imaging.[4][5] |
| Z-Phe-Arg-AMC | AMC | ~360 | ~460 | Commonly used for in vitro assays with purified enzyme or cell lysates. |
| Ac-FR-AFC | AFC | ~400 | ~505 | Another common substrate for in vitro assays.[6] |
AMC: 7-amino-4-methylcoumarin; AFC: 7-amino-4-trifluoromethylcoumarin
Key Reagents and Buffers
The following table outlines the typical components of the buffers used in a Cathepsin L inhibitor screening assay.
| Reagent | Purpose | Typical Concentration |
| Cell Lysis Buffer | ||
| Tris or HEPES | Buffering agent | 50 mM, pH 7.4 |
| NaCl | Salt concentration | 150 mM |
| EDTA | Chelating agent | 1 mM |
| Triton X-100 or NP-40 | Detergent for cell lysis | 0.5 - 1% (v/v) |
| Protease Inhibitor Cocktail | Prevent degradation by other proteases | 1X |
| Assay Buffer | ||
| Sodium Acetate or MES | Buffering agent | 50-100 mM, pH 5.5 |
| EDTA | Chelating agent | 1-5 mM |
| DTT or L-cysteine | Reducing agent to maintain cysteine protease activity | 1-5 mM |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
This protocol is for preparing cell lysates to be used as a source of Cathepsin L.
-
Cell Culture: Culture cells to the desired confluence in appropriate growth medium.
-
Cell Harvest: Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold Cell Lysis Buffer to the cells.
-
Incubation: Incubate the cells on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins including Cathepsin L, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay. The lysate can be stored at -80°C for future use.
Protocol 2: Cathepsin L Inhibitor Screening Assay
This protocol describes the screening of potential Cathepsin L inhibitors using a 96-well plate format.
-
Reagent Preparation:
-
Prepare the Assay Buffer as described in the table above.
-
Dilute the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) to the desired final concentration in Assay Buffer.
-
Dilute the cell lysate or purified Cathepsin L enzyme to the desired concentration in Assay Buffer.
-
Prepare a stock solution of the test inhibitor and the control inhibitor (e.g., this compound or E-64) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Plate Setup:
-
Add the following to the wells of a black, flat-bottom 96-well plate:
-
| Well Type | Reagent 1 | Reagent 2 | Reagent 3 | Reagent 4 |
| Blank (No Enzyme) | Assay Buffer | Substrate Solution | Assay Buffer | Solvent Control |
| Negative Control (No Inhibitor) | Enzyme Solution | Substrate Solution | Assay Buffer | Solvent Control |
| Positive Control (Known Inhibitor) | Enzyme Solution | Substrate Solution | Control Inhibitor | - |
| Test Compound | Enzyme Solution | Substrate Solution | Test Inhibitor | - |
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Data Analysis:
-
Subtract the fluorescence of the Blank wells from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula:
% Inhibition = [1 - (Fluorescence_Test_Compound / Fluorescence_Negative_Control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Experimental Workflow for Cathepsin L Inhibitor Screening
Caption: Workflow for a Cathepsin L inhibitor screening assay.
Cathepsin L's Role in Cancer Metastasis
Caption: Role of secreted Cathepsin L in promoting cancer metastasis.
References
- 1. Cysteine cathepsins and extracellular matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin L: R&D Systems [rndsystems.com]
- 4. Downregulation of cathepsin L suppresses cancer invasion and migration by inhibiting transforming growth factor‑β‑mediated epithelial‑mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Western Blot Analysis of Cathepsin L Following Rkllw-NH2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin L is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation and turnover.[1] Its dysregulation has been implicated in various pathological processes, including cancer progression and metastasis, making it a significant target for therapeutic intervention.[1] Rkllw-NH2 is a peptide-based inhibitor of cathepsin L, demonstrating inhibitory activity in the low micromolar range.[1] This document provides a detailed protocol for utilizing Western blotting to analyze the expression levels of cathepsin L in cell cultures following treatment with this compound.
Signaling Pathway of Cathepsin L
Cathepsin L is involved in numerous cellular pathways. It is initially synthesized as an inactive pro-enzyme and is activated upon proteolytic cleavage within the lysosome. Its functions include the degradation of cellular proteins as part of the autophagy process and the processing of antigens for presentation by MHC class II molecules. In pathological contexts such as cancer, cathepsin L can be secreted into the extracellular space, where it degrades components of the extracellular matrix, thereby facilitating tumor invasion and metastasis.
References
Application Notes and Protocols for Immunofluorescence Staining in the Context of Rkllw-NH2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rkllw-NH2 is a potent and specific peptide inhibitor of Cathepsin L, a lysosomal cysteine protease. Dysregulation of Cathepsin L activity is implicated in a variety of pathological conditions, including cancer progression, inflammatory disorders, and neurodegenerative diseases. As a crucial enzyme in protein degradation and antigen presentation, the study of Cathepsin L's function and the effects of its inhibition are of significant interest in biomedical research and drug development.
These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on intracellular Cathepsin L activity using a fluorescent substrate assay. Additionally, a comprehensive immunofluorescence staining protocol is outlined to visualize the cellular consequences of Cathepsin L inhibition, specifically the potential accumulation of its substrates within the lysosomal compartment.
Principle
The experimental approach involves two main assays:
-
Cathepsin L Activity Assay: This assay utilizes a cell-permeable, fluorogenic substrate for Cathepsin L. In the presence of active Cathepsin L, the substrate is cleaved, releasing a fluorescent molecule. By treating cells with this compound, a dose-dependent decrease in fluorescence intensity is expected, providing a quantitative measure of Cathepsin L inhibition.
-
Immunofluorescence Staining: This technique is employed to visualize the subcellular localization of a known Cathepsin L substrate. In cells treated with this compound, the inhibition of Cathepsin L is hypothesized to cause an accumulation of its unprocessed substrate within the lysosomes. Immunofluorescence will be used to label the lysosomes (using an anti-LAMP1 antibody) and the substrate of interest, allowing for the assessment of their co-localization.
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation times for the treatment of cultured cells with this compound. Optimization may be required depending on the cell line and experimental conditions.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 20 µM | Prepare a stock solution in sterile DMSO. The final DMSO concentration in the cell culture medium should be kept below 0.5%. |
| Treatment Time | 4 - 24 hours | The optimal incubation time will depend on the specific cellular process being investigated and the turnover rate of the target protein. |
| Cell Seeding Density | 2 x 10^4 cells/well | For a 24-well plate with coverslips. Adjust as needed for other plate formats. |
Experimental Protocols
Part 1: Assessment of Cathepsin L Inhibition using a Fluorescent Substrate
This protocol describes how to measure the inhibitory effect of this compound on Cathepsin L activity in live cells.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
This compound peptide inhibitor
-
Cell-permeable fluorogenic Cathepsin L substrate (e.g., Magic Red™ Cathepsin L Assay Kit)
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated stock in DMSO. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment time (e.g., 4 hours) at 37°C in a CO2 incubator.
-
-
Fluorescent Substrate Loading:
-
Prepare the fluorescent Cathepsin L substrate according to the manufacturer's instructions.
-
Add the substrate solution to each well and incubate for the recommended time (typically 30-60 minutes).
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the fluorophore.
-
Alternatively, quantify the fluorescence intensity using a microplate reader.
-
A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates inhibition of Cathepsin L activity.
-
Part 2: Immunofluorescence Staining of a Cathepsin L Substrate and Lysosomal Marker
This protocol details the immunofluorescent labeling of a Cathepsin L substrate and the lysosomal marker LAMP1.
Materials:
-
Cultured cells grown on sterile glass coverslips in a 24-well plate
-
This compound peptide inhibitor
-
Primary antibody against a Cathepsin L substrate
-
Primary antibody against LAMP1 (lysosomal-associated membrane protein 1)
-
Fluorophore-conjugated secondary antibodies (with distinct excitation/emission spectra)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate.
-
Treat the cells with the desired concentration of this compound (and a vehicle control) for the chosen duration (e.g., 24 hours).
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-substrate and anti-LAMP1) in Blocking Buffer at their optimal concentrations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS, protected from light.
-
Incubate with DAPI solution for 5 minutes for nuclear staining.
-
Wash the coverslips one final time with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Capture images in the respective channels for the substrate, LAMP1, and DAPI.
-
Analyze the images for co-localization of the substrate and LAMP1, which would appear as an overlay of the two fluorescent signals. An increase in co-localization in this compound-treated cells would suggest substrate accumulation in the lysosomes.
-
Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: Mechanism of this compound action on Cathepsin L.
Application Notes and Protocols for Rkllw-NH2 in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rkllw-NH2 is a peptide-based inhibitor of Cathepsin L, a lysosomal cysteine protease.[1][2] Cathepsin L plays a crucial role in protein degradation and has been implicated in the pathophysiology of various diseases, making it a potential therapeutic target.[1][3] While specific in vivo studies on this compound in animal models of disease are not extensively documented in publicly available literature, this document provides a comprehensive overview of the role of Cathepsin L in disease based on preclinical animal studies and outlines protocols for the application of other Cathepsin L inhibitors. This information can serve as a valuable resource to guide the design of future studies involving this compound.
The Role of Cathepsin L in Disease: Insights from Animal Models
Animal models have been instrumental in elucidating the multifaceted role of Cathepsin L in both physiological and pathological processes. Studies involving Cathepsin L-deficient mice and the use of Cathepsin L inhibitors have revealed its involvement in a range of diseases.
Infectious Diseases:
-
Viral Infections: Cathepsin L is crucial for the entry of several viruses into host cells. For instance, it is involved in the proteolytic processing of the spike protein of SARS-CoV, which is a necessary step for viral fusion and entry.[4][5] Studies in humanized mice have shown that Cathepsin L expression is increased upon SARS-CoV-2 pseudovirus infection and that its inhibition can prevent viral entry.[6] Similarly, Cathepsin L has been implicated in the entry mechanism of the Hendra virus.[7]
-
Bacterial Infections: In a mouse model of Mycoplasma pulmonis infection, Cathepsin L was found to be protective, with Cathepsin L-deficient mice exhibiting more severe disease. This suggests a role for Cathepsin L in the host defense against certain bacterial pathogens.[8]
Inflammatory and Autoimmune Diseases:
-
Gingival Overgrowth: Studies on Cathepsin L-deficient mice have shown the development of gingival overgrowth, suggesting a role for this enzyme in maintaining normal tissue homeostasis in the gums.[9]
-
Arthritis: While the direct role of this compound has not been studied, the involvement of cysteine proteases in arthritis models is established. For example, Cathepsin S knockout mice showed reduced susceptibility to collagen-induced arthritis.[10]
Bone Disorders:
-
Osteoporosis: Cathepsin L, along with Cathepsin K, is involved in bone remodeling. In a mouse model of osteoporosis induced by ovariectomy, the activity of both cathepsins was significantly increased.[10] Cathepsin L-deficient mice also exhibit abnormal bone development.[10]
Cancer:
-
Cathepsin L is upregulated in several cancers and is implicated in tumor progression and metastasis, suggesting it could be a therapeutic target.[1]
Quantitative Data from Animal Studies with Cathepsin L Inhibitors
While specific data for this compound is unavailable, the following table summarizes quantitative data from a study using another Cathepsin L inhibitor, K777 (also known as SLV213), in an animal model of COVID-19. This provides an example of the types of endpoints and efficacy that can be expected when targeting Cathepsin L in vivo.
| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Key Quantitative Outcomes | Reference |
| K777 (SLV213) | African Green Monkey | SARS-CoV-2 Infection (COVID-19) | 100 mg/kg, oral, daily for 7 days (prophylactic) | Reduced lung weight to body weight ratio in treated animals compared to vehicle. | [11] |
| 33 mg/kg or 100 mg/kg, oral, daily for 7 days (therapeutic, initiated 8h post-infection) | Reduced lung pathology and absence of diffuse alveolar damage in treated animals. Quantitative reductions in viral load in upper and lower airway samples. | [11] |
Experimental Protocols
The following is a generalized protocol for evaluating a Cathepsin L inhibitor, such as this compound, in a viral infection animal model, based on methodologies reported for other inhibitors.
Protocol: Evaluation of a Cathepsin L Inhibitor in a Mouse Model of Influenza A Virus Infection
1. Animal Model:
-
Species: C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Materials:
-
This compound (or other Cathepsin L inhibitor)
-
Vehicle control (e.g., sterile saline, PBS with appropriate solubilizing agents)
-
Influenza A virus (e.g., A/Puerto Rico/8/34(H1N1))
-
Anesthesia (e.g., isoflurane)
-
Euthanasia agent (e.g., CO2, cervical dislocation)
3. Experimental Procedure:
-
Infection:
-
Anesthetize mice lightly with isoflurane.
-
Infect mice intranasally with a sublethal dose of Influenza A virus in a volume of 50 µL of sterile PBS. A control group will receive PBS only.
-
-
Treatment:
-
Prepare the Cathepsin L inhibitor (this compound) in the vehicle at the desired concentrations.
-
Administer the inhibitor via the desired route (e.g., intraperitoneal, oral gavage) starting 24 hours post-infection and continuing daily for a specified period (e.g., 7 days). The vehicle control group will receive the vehicle alone.
-
-
Monitoring:
-
Monitor body weight and survival daily for up to 14 days post-infection.
-
Assess clinical signs of disease (e.g., ruffled fur, hunched posture, reduced activity).
-
-
Endpoint Analysis (at selected time points, e.g., day 3, 7, and 14 post-infection):
-
Viral Titer in Lungs:
-
Euthanize a subset of mice at each time point.
-
Harvest lungs aseptically and homogenize in sterile PBS.
-
Determine viral titers using a standard plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.
-
-
Histopathology:
-
Fix lungs in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score lung inflammation and damage by a blinded pathologist.
-
-
Cytokine Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in bronchoalveolar lavage (BAL) fluid or lung homogenates using ELISA or multiplex assays.
-
-
4. Statistical Analysis:
-
Analyze data using appropriate statistical tests (e.g., t-test, ANOVA) to compare treated groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Cathepsin L Inhibitor (this compound) - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin L plays a key role in SARS-CoV-2 infection in humans and humanized mice and is a promising target for new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Cathepsin L Helps to Defend Mice from Infection with Influenza A - Public Library of Science - Figshare [plos.figshare.com]
- 8. Cathepsin L Protects Mice from Mycoplasmal Infection and Is Essential for Airway Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cathepsin-L, a Key Molecule in the Pathogenesis of Drug-Induced and I-Cell Disease-Mediated Gingival Overgrowth: A Study with Cathepsin-L-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin L-deficient mice exhibit abnormal skin and bone development and show increased resistance to osteoporosis following ovariectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Rkllw-NH2 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges encountered with the Cathepsin L inhibitor peptide, Rkllw-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound and how do they influence its solubility?
This compound is a pentapeptide with the sequence Arginine-Lysine-Leucine-Leucine-Tryptophan, with a C-terminal amide. Its solubility is primarily dictated by the characteristics of its constituent amino acids.
-
Basic and Hydrophilic Residues: The presence of Arginine (Arg) and Lysine (Lys) imparts a positive charge at neutral and acidic pH, suggesting good solubility in aqueous solutions with a slightly acidic pH.[1][2]
-
Hydrophobic Residues: The two Leucine (Leu) residues and one Tryptophan (Trp) residue contribute to the peptide's hydrophobicity.[3] This can lead to aggregation and poor solubility in purely aqueous solutions, especially at neutral or basic pH where the peptide's net charge is reduced.
-
C-terminal Amide: The amidation of the C-terminus removes the negative charge of the carboxyl group, resulting in a higher overall positive charge, which can enhance solubility in acidic conditions.
Q2: I am seeing precipitation or cloudiness when I try to dissolve this compound in water. What is happening?
Precipitation or cloudiness indicates that the peptide is not fully dissolved and may be aggregating. This is likely due to the hydrophobic nature of the Leucine and Tryptophan residues. At or near its isoelectric point (pI), the peptide will have a net neutral charge, minimizing repulsion between peptide molecules and promoting aggregation.
Q3: What is the recommended first step for dissolving this compound?
Given the basic nature of this compound due to the Arginine and Lysine residues, the recommended starting solvent is sterile, distilled water. If solubility is poor, a slightly acidic solution should be attempted next.
Q4: Can I use organic solvents to dissolve this compound?
Yes, for highly hydrophobic peptides, organic solvents can be effective. Dimethyl sulfoxide (DMSO) is a common choice. It is recommended to first dissolve the peptide in a small amount of DMSO and then slowly add the aqueous buffer of choice while vortexing. Be mindful that high concentrations of organic solvents may be incompatible with downstream biological assays.
Q5: How can I improve the solubility of this compound without using organic solvents?
-
pH Adjustment: Since this compound is a basic peptide, lowering the pH of the aqueous solution will increase its net positive charge and enhance solubility. Adding a small amount of a weak acid like acetic acid can be effective.
-
Sonication: Brief periods of sonication can help to break up peptide aggregates and facilitate dissolution.
-
Heating: Gently warming the solution may increase solubility. However, prolonged or excessive heating should be avoided to prevent peptide degradation.
Troubleshooting Guide
This guide provides a systematic approach to dissolving this compound.
| Problem | Possible Cause | Suggested Solution |
| Lyophilized peptide does not dissolve in water. | The hydrophobic nature of the peptide is dominant at neutral pH. | Proceed to the acidic dissolution protocol. |
| Solution is cloudy or has visible particulates. | Peptide is aggregated. | 1. Sonicate the solution for 5-10 minutes. 2. If cloudiness persists, centrifuge the solution to pellet the aggregates and use the supernatant. Note that the actual concentration will be lower than calculated. 3. For complete dissolution, try the organic solvent protocol. |
| Peptide precipitates after adding to a neutral buffer (e.g., PBS pH 7.4). | The peptide's pI is near the buffer's pH, reducing its solubility. | 1. Prepare the final solution in a buffer with a more acidic pH (e.g., pH 4-6). 2. Alternatively, dissolve the peptide in a small amount of organic solvent first before diluting with the neutral buffer. |
| Inconsistent experimental results. | Incomplete dissolution leading to inaccurate concentration of the active peptide. | Always ensure the peptide is fully dissolved before use. Visually inspect for clarity and consider a final centrifugation step to remove any micro-aggregates. |
Experimental Protocols
Protocol 1: Aqueous Dissolution of this compound (Acidic Conditions)
-
Initial Dissolution Attempt:
-
Add a small, measured amount of sterile distilled water to the lyophilized this compound peptide to create a concentrated stock solution (e.g., 1 mg/mL).
-
Vortex gently for 1-2 minutes.
-
-
Acidification (if necessary):
-
If the peptide does not fully dissolve, add 10% acetic acid dropwise while vortexing until the solution clears.
-
-
Dilution:
-
Once dissolved, the stock solution can be further diluted with the desired aqueous buffer for your experiment.
-
Protocol 2: Organic Solvent-Assisted Dissolution of this compound
-
Initial Dissolution:
-
Add a minimal amount of 100% DMSO to the lyophilized this compound to fully dissolve it (e.g., 20-50 µL for 1 mg of peptide).
-
-
Slow Dilution:
-
While gently vortexing, slowly add your desired aqueous buffer to the DMSO-peptide solution in a dropwise manner until the desired final concentration is reached.
-
Caution: Adding the aqueous buffer too quickly can cause the peptide to precipitate out of solution.
-
Quantitative Data Summary
The following table summarizes the predicted solubility of this compound based on its amino acid composition. Actual experimental validation is recommended.
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7) | Low to Moderate | The hydrophobic residues (Leu, Trp) counteract the hydrophilic nature of the basic residues (Arg, Lys) at neutral pH. |
| Slightly Acidic Buffer (e.g., 10% Acetic Acid, pH 4-6) | High | The basic residues (Arg, Lys) are fully protonated, leading to a high net positive charge and increased solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low | Similar to water, the peptide's hydrophobicity may lead to aggregation at this pH. |
| Dimethyl Sulfoxide (DMSO) | High | The organic nature of DMSO effectively solvates the hydrophobic side chains of Leucine and Tryptophan. |
Visualizations
Cathepsin L Signaling Pathway in Cancer Progression
As an inhibitor of Cathepsin L, this compound can interfere with signaling pathways where this protease is active. Cathepsin L is known to be upregulated in various cancers and contributes to tumor progression and metastasis.[4]
Caption: Role of Cathepsin L in cancer and its inhibition by this compound.
This compound Solubility Troubleshooting Workflow
This workflow provides a logical sequence of steps to follow when encountering solubility issues with this compound.
Caption: Step-by-step workflow for dissolving this compound.
References
Technical Support Center: Optimizing Rkllw-NH2 Concentration for Maximum Cathepsin L Inhibition
Welcome to the technical support center for the use of Rkllw-NH2, a peptide-based inhibitor of cathepsin L. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a synthetic pentapeptide amide that functions as an inhibitor of cathepsin L, a lysosomal cysteine protease. Cathepsin L is involved in various physiological processes, and its dysregulation is implicated in diseases such as cancer.[1]
Q2: What is the expected inhibitory potency of this compound?
A2: this compound is reported to be a potent inhibitor of human cathepsin L with a low micromolar IC50 value.[1] However, the precise IC50 can vary depending on the experimental conditions, including substrate concentration, enzyme concentration, and buffer composition. It is recommended to determine the IC50 experimentally under your specific assay conditions.
Q3: How should I dissolve and store this compound?
A3: As a peptide, the solubility of this compound can be sequence-dependent. For initial solubilization, it is recommended to first try dissolving the peptide in sterile, purified water. If solubility is limited, the addition of a small amount of an organic solvent such as DMSO, followed by dilution with the aqueous assay buffer, may be necessary. For long-term storage, it is best to store the lyophilized peptide at -20°C or -80°C. Once in solution, it should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of inhibition of this compound?
A4: While specific mechanistic studies on this compound are not widely available in the public domain, peptide-based inhibitors often act as competitive inhibitors, binding to the active site of the enzyme and preventing substrate binding.
Q5: What are potential off-target effects of this compound?
A5: Due to the high degree of homology among the active sites of cysteine cathepsins, peptide-based inhibitors of cathepsin L may also exhibit inhibitory activity against other cathepsins, such as cathepsin B, K, and S. It is crucial to experimentally determine the selectivity profile of this compound against a panel of related proteases to ensure the observed effects are specific to cathepsin L inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition observed | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low to elicit a significant inhibitory effect. 2. Inhibitor degradation: The peptide may have degraded due to improper storage or handling. 3. Sub-optimal assay conditions: The substrate concentration may be too high, masking the inhibitory effect. | 1. Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory range and IC50 value. 2. Ensure the peptide has been stored correctly (lyophilized at -20°C or -80°C) and prepare fresh solutions for each experiment. 3. Optimize the substrate concentration. Ideally, the substrate concentration should be at or below the Km value for the enzyme to maximize sensitivity to competitive inhibitors. |
| High variability between replicates | 1. Incomplete solubilization of this compound: The peptide may not be fully dissolved, leading to inconsistent concentrations in the assay wells. 2. Pipetting errors: Inaccurate pipetting can lead to significant variations, especially with small volumes. 3. Assay drift: Changes in temperature or incubation times during the assay can affect enzyme activity. | 1. Visually inspect the inhibitor stock solution to ensure it is clear and free of particulates. Sonication may aid in dissolving the peptide. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. Pre-warm all reagents to the assay temperature and ensure consistent incubation times for all samples. |
| Precipitation observed in assay wells | 1. Poor solubility of this compound in the final assay buffer: The peptide may precipitate when diluted from a stock solution into the aqueous assay buffer. 2. Interaction with other assay components: The peptide may interact with components of the buffer or the detection reagent. | 1. Decrease the final concentration of this compound. If using a DMSO stock, ensure the final DMSO concentration is compatible with the assay and does not cause precipitation. A final DMSO concentration of <1% is generally recommended. 2. Test the solubility of this compound in the assay buffer in the absence of the enzyme and substrate to identify any incompatibilities. |
| Inhibition observed in control (no enzyme) wells | 1. Autofluorescence of this compound: The peptide itself may be fluorescent at the excitation and emission wavelengths used for detection. 2. Quenching of the fluorescent signal: The peptide may interfere with the fluorescent signal of the reporter molecule. | 1. Measure the fluorescence of this compound in the assay buffer without the enzyme or substrate to determine its intrinsic fluorescence. 2. Run a control with the fluorescent substrate and the inhibitor (without the enzyme) to check for any quenching effects. |
Data Presentation
Table 1: Experimentally Determined IC50 Value of this compound for Cathepsin L
| Parameter | Value | Experimental Conditions |
| IC50 (µM) | [Enter your value] | Enzyme concentration, substrate concentration, buffer composition, pH, temperature |
Table 2: Selectivity Profile of this compound Against Other Cysteine Cathepsins
| Cathepsin Isoform | IC50 (µM) | Fold Selectivity (IC50(Target) / IC50(Cathepsin L)) |
| Cathepsin B | [Enter your value] | [Calculate] |
| Cathepsin K | [Enter your value] | [Calculate] |
| Cathepsin S | [Enter your value] | [Calculate] |
Experimental Protocols
Protocol: Determination of IC50 for this compound against Cathepsin L using a Fluorometric Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound for human cathepsin L.
Materials:
-
Recombinant human cathepsin L
-
This compound
-
Fluorogenic cathepsin L substrate (e.g., Z-FR-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
DMSO (for inhibitor stock solution)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC)
Procedure:
-
Prepare this compound Stock Solution: Dissolve lyophilized this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations to be tested (e.g., from 100 µM to 0.01 µM).
-
Prepare Enzyme Solution: Dilute the recombinant human cathepsin L in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the course of the assay.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Control (no inhibitor) wells: Add the diluted enzyme solution and assay buffer.
-
Inhibitor wells: Add the diluted enzyme solution and the corresponding serial dilutions of this compound.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the fluorogenic cathepsin L substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction rates (Vo) from the linear portion of the fluorescence versus time plots for each inhibitor concentration.
-
Normalize the reaction rates to the control (no inhibitor) wells to determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Competitive inhibition of cathepsin L by this compound.
Caption: Troubleshooting decision tree for low cathepsin L inhibition.
References
Technical Support Center: Minimizing Off-Target Effects of Rkllw-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of the peptide inhibitor Rkllw-NH2 on various cathepsins. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a peptide inhibitor known to target Cathepsin L, a lysosomal cysteine protease involved in protein degradation.[1] It has been identified as a potent inhibitor with a low micromolar IC50 for Cathepsin L.[1]
Q2: Why is it important to assess the off-target effects of this compound on other cathepsins?
The cathepsin family consists of several members with similar structures and substrate specificities, including Cathepsin K, S, B, and F.[2] Inhibition of these other cathepsins by this compound can lead to unintended biological consequences and potential toxicity in cellular and in vivo models. Therefore, determining the selectivity profile of this compound is crucial for accurately interpreting experimental results and for the development of specific therapeutic agents.
Q3: What are the general strategies to minimize off-target effects of peptide inhibitors?
Minimizing off-target effects of peptide inhibitors like this compound involves several strategies:
-
Rational Drug Design: Modifying the peptide sequence to enhance interactions with the target enzyme's active site while reducing binding to the active sites of other cathepsins.
-
Selectivity Screening: Systematically testing the inhibitor against a panel of related enzymes to determine its selectivity profile.
-
Dose Optimization: Using the lowest effective concentration of the inhibitor to minimize the engagement of lower-affinity off-targets.
Troubleshooting Guide
Q1: I am observing inhibition of multiple cathepsins in my assay. How can I determine if this is a true off-target effect of this compound?
To confirm true off-target inhibition, it is essential to perform a full dose-response analysis and determine the IC50 value of this compound for each of the affected cathepsins. A significant potency (in a similar range to the primary target) against other cathepsins indicates a genuine off-target effect. Ensure that the observed inhibition is not due to experimental artifacts by running appropriate controls, as outlined in the experimental protocol below.
Q2: My IC50 values for this compound against different cathepsins vary significantly between experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Peptide Quality and Handling: Ensure the purity of the this compound peptide. Peptides can be hygroscopic, so proper storage and handling are critical to ensure accurate concentration determination.
-
Enzyme Activity: The activity of the recombinant cathepsin enzymes can vary between batches and may decrease with improper storage. Always validate enzyme activity before initiating inhibitor screening.
-
Assay Conditions: Minor variations in pH, temperature, and incubation times can significantly impact enzyme kinetics and inhibitor potency. Strict adherence to a standardized protocol is crucial.
-
Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure the final concentration in the assay is consistent and low enough not to affect enzyme activity.
Q3: I am not observing any inhibition of the off-target cathepsins, even at high concentrations of this compound. Does this confirm its selectivity?
While a lack of inhibition at high concentrations is a strong indicator of selectivity, it is important to ensure the assay is sensitive enough to detect inhibition. Include a known inhibitor for each off-target cathepsin as a positive control to validate the assay's performance. If the positive control shows inhibition but this compound does not, it provides greater confidence in the selectivity of your peptide.
Data Presentation: this compound Selectivity Profile
The specific inhibitory activities of this compound against a broad panel of cathepsins are not extensively reported in publicly available literature. Therefore, researchers should experimentally determine the selectivity profile. The following table provides a template for summarizing the quantitative data obtained from such experiments.
| Cathepsin Isoform | This compound IC50 (µM) | Known Inhibitor (Positive Control) | Positive Control IC50 (µM) |
| Cathepsin L | [Enter experimental value] | E-64 | [Enter experimental value] |
| Cathepsin K | [Enter experimental value] | Odanacatib | [Enter experimental value] |
| Cathepsin S | [Enter experimental value] | Z-FL-COCHO | [Enter experimental value] |
| Cathepsin B | [Enter experimental value] | CA-074 | [Enter experimental value] |
| Cathepsin F | [Enter experimental value] | [Specify inhibitor] | [Enter experimental value] |
Experimental Protocol: Determining the Selectivity of this compound
This protocol describes a fluorescence-based enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cathepsins (L, K, S, B, and F).
Materials:
-
Recombinant human Cathepsins L, K, S, B, and F
-
This compound peptide
-
Fluorogenic cathepsin substrates (e.g., Z-FR-AMC for Cathepsin L and B, Z-LR-AMC for Cathepsin K, Z-VVR-AMC for Cathepsin S)
-
Assay buffers specific for each cathepsin
-
Known inhibitors for each cathepsin (positive controls)
-
96-well black microplates
-
Fluorescence microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the respective assay buffer.
-
Reconstitute and dilute the recombinant cathepsins and their corresponding fluorogenic substrates in the appropriate assay buffers according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
This compound at various concentrations (or positive control inhibitor, or vehicle control)
-
Diluted recombinant cathepsin enzyme
-
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Workflow for determining inhibitor selectivity against cathepsins.
Caption: Decision tree for troubleshooting off-target cathepsin inhibition.
References
Preventing Rkllw-NH2 peptide aggregation in experimental assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Rkllw-NH2 peptide in experimental assays, with a primary focus on preventing and troubleshooting aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a synthetic pentapeptide with the sequence Arg-Lys-Leu-Leu-Trp-NH2. It functions as a competitive inhibitor of Cathepsin L, a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation, antigen presentation, and cancer progression.
Q2: Why is my this compound peptide aggregating in solution?
A2: Peptide aggregation is a common issue influenced by several factors. For this compound, aggregation can be caused by:
-
Hydrophobicity: The presence of hydrophobic residues like Leucine and Tryptophan can lead to self-association to minimize contact with the aqueous environment.
-
Concentration: At concentrations above its critical aggregation concentration, the peptide is more likely to aggregate.
-
Buffer Conditions: pH, ionic strength, and the presence of certain salts can significantly impact peptide solubility and aggregation.
-
Temperature: Higher temperatures can sometimes promote aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can induce aggregation.
Q3: How should I properly store and handle this compound to minimize aggregation?
A3: For optimal stability and to minimize aggregation, follow these storage guidelines:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term storage.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent (see Q4). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Q4: What is the recommended solvent for reconstituting this compound?
A4: The choice of solvent depends on the final application.
-
Initial Solubilization: Due to its hydrophobic residues, it is recommended to first dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO).
-
Aqueous Dilution: After initial solubilization, slowly add the aqueous buffer of choice while vortexing to reach the desired final concentration. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid potential interference with the assay and to minimize its own potential to induce protein aggregation.[1][2]
Troubleshooting Guide: this compound Aggregation
This guide provides a systematic approach to troubleshooting aggregation issues during your experiments.
Caption: Workflow for a Cathepsin L fluorometric inhibition assay.
Procedure:
-
Prepare Reagents:
-
Prepare Cathepsin L Assay Buffer and bring to room temperature.
-
Activate Cathepsin L by diluting it in Assay Buffer containing DTT (final concentration ~2.5 mM) and incubating for 10-15 minutes at 37°C.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in Assay Buffer.
-
Prepare the substrate solution in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of the this compound dilutions to the wells of a 96-well plate. Include wells for a no-inhibitor control (Assay Buffer with DMSO) and a no-enzyme control (Assay Buffer only).
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the activated Cathepsin L solution to each well (except the no-enzyme control).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 25 µL of the substrate solution to all wells to start the reaction.
-
Immediately begin reading the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30-60 minutes at 37°C, or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curves.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Fluorescence Polarization (FP) Assay for Cathepsin L Inhibition
This protocol is a more advanced method suitable for high-throughput screening and detailed kinetic studies.
Materials:
-
Recombinant Human Cathepsin L
-
This compound peptide
-
Fluorescently labeled peptide substrate for Cathepsin L (e.g., a peptide with a sequence cleaved by Cathepsin L, labeled with a fluorophore like FITC)
-
FP Assay Buffer (e.g., 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5)
-
96-well or 384-well black, low-binding microplate
-
Fluorescence microplate reader with polarization filters
Experimental Workflow:
Caption: Workflow for a Cathepsin L fluorescence polarization inhibition assay.
Procedure:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescently labeled substrate that gives a stable and robust fluorescence polarization signal.
-
Titrate Cathepsin L to determine the concentration that results in a significant change in polarization (due to substrate cleavage) within the desired assay time.
-
-
Assay Plate Setup:
-
Add FP Assay Buffer, the optimized concentration of the fluorescently labeled substrate, and serial dilutions of this compound to the wells of the microplate.
-
Include controls:
-
Low Polarization Control: Labeled substrate in buffer (no enzyme).
-
High Polarization Control (in some assay designs): Labeled substrate with a saturating concentration of a binding partner that prevents cleavage.
-
No-Inhibitor Control: Labeled substrate and enzyme in buffer with DMSO.
-
-
-
Reaction Initiation and Incubation:
-
Add the optimized concentration of Cathepsin L to all wells (except the low polarization control) to start the reaction.
-
Incubate the plate for the predetermined time at the optimal temperature.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader.
-
Inhibition of Cathepsin L by this compound will prevent the cleavage of the labeled substrate, resulting in a higher polarization signal compared to the no-inhibitor control.
-
Plot the mP values against the this compound concentration to determine the IC50.
-
Signaling Pathway
Cathepsin L Signaling and Inhibition
Cathepsin L is involved in several cellular pathways. As a protease, its primary role is the degradation of proteins within the lysosome as part of the autophagy pathway. It is also implicated in the processing of antigens for presentation by MHC class II molecules. In pathological conditions like cancer, secreted Cathepsin L can degrade components of the extracellular matrix, facilitating invasion and metastasis. This compound acts by directly binding to the active site of Cathepsin L, preventing it from cleaving its substrates and thereby inhibiting these downstream effects.
Caption: Simplified signaling pathways involving Cathepsin L and its inhibition by this compound.
References
A troubleshooting guide for common problems with Rkllw-NH2 experiments
Technical Support Center: Rkllw-NH2 Experiments
This guide provides troubleshooting for common problems encountered during experiments with the Cathepsin L inhibitor, this compound. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound peptide won't dissolve. What should I do?
A1: Peptide solubility is primarily determined by its amino acid sequence.[1][2] For peptides with hydrophobic residues, which can be challenging to dissolve in aqueous solutions, it is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO, and then slowly add it to your aqueous buffer.[3] Sonication can also aid in dissolution.[3]
Q2: I am seeing inconsistent results in my Cathepsin L inhibition assay. What are the likely causes?
A2: Inconsistent results can stem from several factors: improper peptide storage leading to degradation, inaccurate peptide concentration due to incomplete solubilization, or issues with the assay components.[4] Ensure the peptide is stored correctly, fully dissolved, and that all reagents, including the enzyme and substrate, are active and used within their recommended shelf life.
Q3: My this compound peptide does not seem to be effective in my cell-based assay. Why might this be?
A3: Peptides can face challenges with poor cell permeability and metabolic instability in cellular environments.[5] If this compound is not readily crossing the cell membrane or is being rapidly degraded by proteases, its intracellular inhibitory effect will be diminished. Consider optimizing the assay with permeabilizing agents or using control peptides with known cell penetration properties.
Q4: How should I store my this compound peptide?
A4: Lyophilized peptides are best stored at -20°C or colder in a desiccated, sealed container.[4] For peptides in solution, it is advisable to use sterile buffers at a pH between 5 and 6, create aliquots to avoid multiple freeze-thaw cycles, and store at -20°C.[2]
Troubleshooting Guide
Peptide Handling and Storage
Q: I left my lyophilized this compound at room temperature. Is it still usable? A: Lyophilized peptides are generally stable at room temperature for short periods (weeks), but for long-term storage, -20°C is recommended to prevent degradation.[2] Before use, it is crucial to warm the vial to room temperature before opening to prevent condensation, which can hydrolyze the peptide.[2][3]
Q: My peptide solution appears cloudy. What does this mean? A: A cloudy solution indicates that the peptide is not fully dissolved or has aggregated.[4] This can lead to inaccurate concentration measurements and inconsistent experimental results. Do not use a cloudy solution. Refer to the solubility testing guidelines to find an appropriate solvent system.
In Vitro Enzyme Inhibition Assays
Q: I am not observing any inhibition of Cathepsin L. What could be wrong? A: There are several potential reasons for a lack of inhibition:
-
Peptide Degradation: The peptide may have degraded due to improper storage or handling.
-
Incorrect Concentration: The peptide may not be fully solubilized, leading to a lower effective concentration.
-
Enzyme Inactivity: The Cathepsin L enzyme may have lost its activity. Always include a positive control inhibitor, such as E-64, to verify enzyme function.[6]
-
Assay Conditions: The buffer pH, temperature, or incubation times may not be optimal for the inhibition reaction. The final DMSO concentration in the assay should not exceed 1% as higher concentrations can affect enzyme activity.[6]
Q: My fluorescence readings are very high, even in my control wells without the enzyme. What is causing this? A: This could be due to autofluorescence of the this compound peptide or other components in your assay.[6] It is recommended to test the compound alone at the working concentration to check for any interference with the fluorescence signal.[6]
Q: The IC50 value I calculated is different from what is reported in the literature. A: Discrepancies in IC50 values can arise from variations in assay conditions, such as enzyme and substrate concentrations, buffer composition, and incubation times. Ensure your experimental setup matches the conditions reported in the literature as closely as possible. The purity of the peptide can also influence its potency.
Cell-Based Assays
Q: How can I improve the cellular uptake of this compound? A: Improving the cellular uptake of peptides is a common challenge.[5] Strategies include conjugation to cell-penetrating peptides (CPPs) or using formulation technologies to enhance stability and penetration.[7][8] However, these are advanced modifications. For standard experiments, ensure the peptide is fully solubilized in the cell culture medium and that the final solvent concentration (e.g., DMSO) is non-toxic to the cells.
Q: My results in cell-based assays are not reproducible. What should I consider? A: Reproducibility issues in cell-based assays can be due to:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range.
-
Peptide Stability in Media: Peptides can be degraded by proteases present in serum-containing media. Consider reducing serum concentration or using serum-free media during the treatment period if possible.
-
Inconsistent Dosing: Ensure accurate and consistent preparation of your peptide stock and working solutions.
Data Presentation
Table 1: Peptide Storage and Handling Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or colder | Years | Store in a sealed container with desiccant.[4] |
| 4°C | Weeks | ||
| Room Temperature | Days to Weeks | Avoid for long-term storage. | |
| In Solution | -20°C | Months | Aliquot to avoid freeze-thaw cycles. Use sterile, oxygen-free buffers if possible.[2][4] |
| 4°C | Days to Weeks | Prone to bacterial contamination. | |
| Room Temperature | Days | Not recommended due to instability.[1] |
Table 2: Peptide Solubility Guidelines
| Peptide Property | Recommended Solvent | Procedure |
| Basic (Net positive charge) | 10-30% Acetic Acid | Dissolve in acid and then dilute with aqueous buffer.[2] |
| Acidic (Net negative charge) | 10% Ammonium Bicarbonate | Dissolve in base and then dilute with aqueous buffer.[3] |
| Hydrophobic (>50% hydrophobic residues) | DMSO, DMF, or Acetonitrile | Dissolve in a small amount of organic solvent, then slowly add to the aqueous buffer while vortexing.[3] |
| Hydrophilic (<25% charged residues) | Water or Aqueous Buffers (e.g., Tris, Phosphate) | If solubility is an issue, adjust the pH.[1] |
Experimental Protocols
Key Experiment: Cathepsin L Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a general method for determining the inhibitory activity of this compound against human Cathepsin L.
Materials:
-
Recombinant Human Cathepsin L
-
This compound peptide
-
Positive control inhibitor (e.g., E-64)
-
Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, 0.005% (w/v) Brij-35, pH 6.0[9]
-
96-well black microplate
-
Fluorescence plate reader (λex=360 nm, λem=460 nm)[6]
Methodology:
-
Enzyme Activation: Dilute the stock solution of human Cathepsin L in assay buffer and incubate on ice for 15 minutes to activate the enzyme.[9]
-
Prepare Inhibitor Dilutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the peptide in the assay buffer to achieve a range of desired final concentrations. Also, prepare dilutions of the positive control inhibitor.
-
Assay Plate Setup:
-
Test Wells: Add 50 µL of diluted this compound to the wells.
-
Positive Control Wells: Add 50 µL of diluted positive control inhibitor.
-
Negative Control (No Inhibitor) Wells: Add 50 µL of assay buffer containing the same percentage of DMSO as the test wells.
-
Blank (No Enzyme) Wells: Add 100 µL of assay buffer.
-
-
Enzyme Addition: Add 50 µL of the activated Cathepsin L solution to the test, positive control, and negative control wells. Mix gently and incubate at 37°C for 15 minutes.
-
Substrate Addition: Prepare the substrate solution in the assay buffer. Add 100 µL of the substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at 360 nm excitation and 460 nm emission every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Troubleshooting workflow for a failed Cathepsin L inhibition experiment.
Caption: General mechanism of Cathepsin L activation and its inhibition by this compound.
References
- 1. Peptide Synthesis Knowledge Base [peptide2.com]
- 2. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 5. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. drgregmaguireskincare.blog [drgregmaguireskincare.blog]
- 8. mdpi.com [mdpi.com]
- 9. A humanized antibody inhibitor for cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Protocols for Rkllw-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide inhibitor Rkllw-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide inhibitor that primarily targets Cathepsin L, a lysosomal cysteine protease. By inhibiting Cathepsin L, this compound can modulate various cellular processes where this enzyme is overactive, such as tumor progression, inflammation, and metabolic signaling.
Q2: What are the common experimental applications of this compound?
This compound is frequently used in cell-based assays to investigate the role of Cathepsin L in:
-
Cancer Biology: Studying the effects on cell viability, proliferation, apoptosis, and invasion in various cancer cell lines.
-
Immunology and Inflammation: Investigating the modulation of inflammatory pathways.
-
Metabolic Studies: Examining the impact on cellular metabolism and related signaling pathways.
Q3: How should I dissolve and store this compound?
For optimal performance and stability, it is recommended to dissolve lyophilized this compound in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted in aqueous buffers or cell culture media for working concentrations. To prevent degradation, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is a typical working concentration for this compound?
The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and assay. Based on literature for similar Cathepsin L inhibitors, a starting concentration range of 1 µM to 50 µM is often used.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibitory Effect Observed
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Ensure the peptide has been stored correctly at -20°C or -80°C and that freeze-thaw cycles have been minimized. Prepare fresh working solutions from a new aliquot of the stock solution. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. Perform a dose-response curve to ensure you are using an effective concentration for your cell line. |
| Low Cathepsin L Expression | Confirm that your cell line of interest expresses a sufficient level of Cathepsin L. This can be checked via Western blot, qPCR, or by reviewing literature for your specific cell line. |
| Assay Interference | Components of your assay buffer or cell culture medium may interfere with the peptide's activity. Test the inhibitor in a simplified buffer system if possible. |
Problem 2: High Background or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Peptide Aggregation | Visually inspect the stock and working solutions for any precipitates. If aggregation is suspected, try vortexing or briefly sonicating the solution. Consider using a different solvent for the initial stock solution. |
| Non-Specific Binding | Include appropriate controls in your experiment, such as a scrambled peptide sequence, to differentiate between specific inhibitory effects and non-specific interactions. |
| Cellular Toxicity of Solvent | Ensure the final concentration of the solvent (e.g., DMSO) in your experimental wells is non-toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%. |
Experimental Protocols & Data
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Quantitative Data: IC50 Values of Cathepsin L Inhibitors
The IC50 of this compound can vary significantly depending on the cell line and experimental conditions. The following table provides a reference for IC50 values of various Cathepsin L inhibitors in different cancer cell lines. It is crucial to determine the IC50 for this compound in your specific experimental setup.
| Inhibitor | Cell Line | IC50 (µM) |
| Cathepsin L Inhibitor I | A549 (Lung Carcinoma) | ~10 |
| Cathepsin L Inhibitor II | MCF7 (Breast Cancer) | ~25 |
| Z-FY(t-Bu)-DMK | U2OS (Osteosarcoma) | ~5 |
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Cathepsin L and NF-κB Signaling Pathway
Inhibition of Cathepsin L by this compound can interfere with the activation of the NF-κB signaling pathway, which is crucial for inflammation and cell survival.
Caption: this compound inhibits Cathepsin L, preventing NF-κB activation.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the logical progression of experiments to characterize the effects of this compound.
Caption: Logical workflow for characterizing the inhibitor this compound.
Cathepsin L in Akt/GSK-3β/Snail Signaling Pathway
Cathepsin L can influence the Akt/GSK-3β/Snail pathway, which is involved in epithelial-mesenchymal transition (EMT) and cell migration.
How to improve the efficacy of Rkllw-NH2 in cell culture
Welcome to the technical support center for Rkllw-NH2. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance to optimize the efficacy of the this compound peptide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a synthetic peptide designed to induce apoptosis in cancer cells. Its primary mechanism involves binding to the extracellular domain of the transmembrane "Receptor-X." This binding event is hypothesized to trigger a conformational change in the receptor, leading to the recruitment of adaptor proteins and the subsequent activation of the extrinsic apoptosis pathway, primarily through the cleavage and activation of Caspase-8 and the downstream executioner Caspase-3.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Q2: How should I reconstitute and store this compound?
A2: For optimal stability, this compound should be reconstituted in sterile, nuclease-free water or a buffer such as PBS (pH 7.4). We recommend preparing a stock solution of 1-10 mM. To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Lyophilized peptide is stable at 4°C for short-term storage.
Q3: What is a good starting concentration for cell-based assays?
A3: The optimal concentration is highly cell-type dependent. We recommend performing a dose-response experiment starting from 1 µM to 100 µM. A typical starting point for initial screening is 10-20 µM. See the data table below for IC50 values in common cell lines.
Q4: Can I use this compound in culture media containing serum?
A4: Yes, but serum proteins may bind to the peptide and reduce its effective concentration. If you observe lower-than-expected efficacy, consider reducing the serum concentration (e.g., to 2-5%) during the treatment period or increasing the peptide concentration. It is crucial to run a control experiment to quantify the impact of serum.
Troubleshooting Guide
Problem: I am observing low or no cytotoxic effect from this compound.
This is a common issue that can be resolved by systematically evaluating several experimental factors. Use the following decision tree and table to diagnose the potential cause.
Caption: Troubleshooting workflow for low this compound efficacy.
| Potential Cause | How to Verify | Recommended Solution |
| Peptide Degradation | Reconstitute a fresh vial of lyophilized peptide. If possible, verify peptide integrity and concentration using HPLC or mass spectrometry. | Store stock solutions in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Double-check all calculations for dilution from the stock solution. Ensure pipettes are properly calibrated. | Prepare a fresh serial dilution from a new stock aliquot. |
| Low Receptor-X Expression | Check literature for expected Receptor-X expression on your cell line. If unknown, perform qPCR or Western blot to quantify expression. | Use a positive control cell line known to express high levels of Receptor-X. |
| Unhealthy or Resistant Cells | Examine cells under a microscope for normal morphology. Check the passage number; high-passage cells can behave differently. | Use low-passage cells (e.g., < P20). Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Insufficient Dose or Time | The IC50 value may be higher or require a longer incubation time for your specific cell line. | Perform a dose-response (e.g., 1 µM to 200 µM) and a time-course (e.g., 12, 24, 48, 72 hours) experiment. |
| Serum Interference | Perform the experiment in parallel using serum-free media and your standard serum-containing media (e.g., 10% FBS). | Reduce serum concentration to 1-2% during peptide treatment or wash cells with PBS before adding peptide in serum-free media. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) | Assay Used |
| HeLa | Cervical Cancer | 15.2 ± 2.1 | MTT Assay |
| A549 | Lung Carcinoma | 28.5 ± 3.5 | CellTiter-Glo |
| MCF-7 | Breast Cancer | 11.8 ± 1.9 | MTT Assay |
| U-87 MG | Glioblastoma | 45.1 ± 5.3 | Annexin V/PI |
Table 2: Effect of Fetal Bovine Serum (FBS) on this compound Efficacy in HeLa Cells (48h)
| This compound Conc. (µM) | Cell Viability (10% FBS) | Cell Viability (2% FBS) | Cell Viability (Serum-Free) |
| 0 (Control) | 100% | 100% | 100% |
| 10 | 82% | 65% | 58% |
| 20 | 45% | 31% | 24% |
| 40 | 21% | 12% | 8% |
Experimental Protocols
Protocol 1: General Workflow for Cell Viability Assessment
This protocol outlines a typical experiment to determine the cytotoxic effect of this compound.
Caption: Standard experimental workflow for an this compound cytotoxicity assay.
Protocol 2: Detailed Method for Apoptosis Detection via Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
This compound peptide
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow Cytometer
Methodology:
-
Cell Seeding: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Peptide Treatment: Treat cells with the desired concentrations of this compound (e.g., 0 µM, 10 µM, 20 µM, 40 µM) for the desired time (e.g., 24 hours). Include a positive control for apoptosis if available (e.g., staurosporine).
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, as it contains detached apoptotic cells.
-
Wash the adherent cells with 1 mL of ice-cold PBS.
-
Trypsinize the adherent cells and combine them with their corresponding culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Calculate the percentage of cells in each quadrant.
-
Validation & Comparative
Validation of Rkllw-NH2 as a Selective Cathepsin L Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptide inhibitor Rkllw-NH2 with other known cathepsin L inhibitors. The information presented herein is intended to assist researchers in evaluating the potential of this compound as a selective tool for studying the physiological and pathological roles of cathepsin L.
Cathepsin L is a lysosomal cysteine protease that plays a crucial role in various physiological processes, including protein degradation, antigen presentation, and hormone processing.[1] Its dysregulation has been implicated in a range of diseases, most notably cancer, where it contributes to tumor invasion and metastasis.[2][3] This has made cathepsin L a significant target for therapeutic intervention. This compound has been identified as a potent inhibitor of cathepsin L with a low micromolar IC50 value.[4]
Comparative Analysis of Cathepsin L Inhibitors
To objectively assess the profile of this compound, its inhibitory potency is compared with other well-characterized cathepsin L inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values against cathepsin L and other related cathepsins to provide an indication of selectivity.
| Inhibitor | Cathepsin L IC50 | Cathepsin B IC50 | Cathepsin K IC50 | Cathepsin S IC50 | Selectivity Profile |
| This compound | Low Micromolar[4] | Not Reported | Not Reported | Not Reported | Selectivity not fully characterized in publicly available data. |
| SID 26681509 | 56 nM[5] | 618 nM (Papain) | 8.44 µM | 8.44 µM | Demonstrates 7- to 151-fold greater selectivity for cathepsin L over papain, cathepsins B, K, V, and S.[5] |
| Z-FY-CHO | 0.85 nM | 85.1 nM | Not Reported | Not Reported | Highly selective for Cathepsin L over Cathepsin B. |
| CLIK-148 | Not specifically found | Not specifically found | Not specifically found | Not specifically found | Reported as a highly selective inhibitor for hepatic cathepsin L in vivo.[6] |
| E-64 | 2.5 nM | Inhibits | 1.4 nM | 4.1 nM | A potent, irreversible, and broad-spectrum cysteine protease inhibitor.[6] |
Experimental Protocols
The validation of a selective cathepsin L inhibitor requires robust and reproducible experimental procedures. Below are detailed methodologies for key in vitro assays.
In Vitro Cathepsin L Inhibition Assay (Fluorometric)
This assay is used to determine the potency of an inhibitor against purified cathepsin L enzyme.
Materials:
-
Recombinant human cathepsin L (active)
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM EDTA, 5 mM DTT, pH 5.5
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)
-
Test Inhibitor (e.g., this compound)
-
Control Inhibitor (e.g., E-64)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare a stock solution of the test inhibitor in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of the test inhibitor in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted test inhibitor or control to the respective wells. For the enzyme activity control, add 50 µL of Assay Buffer.
-
Add 25 µL of a pre-diluted solution of recombinant human cathepsin L to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate Z-Phe-Arg-AMC to each well.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C using a microplate reader.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme activity control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity Profiling against Other Cathepsins
To determine the selectivity of the inhibitor, the in vitro inhibition assay described above is repeated using other purified cathepsin enzymes (e.g., Cathepsin B, K, and S) with their respective preferred substrates. The IC50 values obtained for each enzyme are then compared to the IC50 value for cathepsin L.
Visualizing Experimental and Logical Relationships
Experimental Workflow for Validating a Selective Cathepsin L Inhibitor
Caption: Workflow for the validation of this compound.
Cathepsin L in Cancer Progression Signaling
Caption: Role of Cathepsin L in cancer signaling.
Cathepsin L in Immune Response
Caption: Cathepsin L in antigen presentation.
References
- 1. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Cathepsin L promotes chemresistance to neuroblastoma by modulating serglycin [frontiersin.org]
- 4. Cathepsin L Inhibitor (this compound) - Echelon Biosciences [echelon-inc.com]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
Specificity analysis of Rkllw-NH2 against a panel of proteases
For Immediate Release
A comprehensive analysis of the synthetic pentapeptide amide, Rkllw-NH2, reveals its high potency and selectivity as an inhibitor of human cathepsin L, a lysosomal cysteine protease implicated in various pathological processes, including cancer progression and arthritis. This comparison guide provides a detailed overview of the inhibitory specificity of this compound against a panel of related proteases, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison
The inhibitory activity of this compound was evaluated against several human cathepsins, including cathepsin L, cathepsin B, and cathepsin K. The results, summarized in the table below, demonstrate the remarkable selectivity of this compound for cathepsin L.
| Protease | This compound IC50 (nM)[1] |
| Human Cathepsin L | 20 |
| Human Cathepsin B | > 10,000 |
| Human Cathepsin K | > 10,000 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from Brinker et al., 2000.[1]
As the data indicates, this compound exhibits a nanomolar inhibitory concentration against human cathepsin L while demonstrating negligible activity against cathepsins B and K at concentrations up to 10,000 nM. This significant difference in potency underscores the high selectivity of this compound, making it a valuable tool for specifically studying the function of cathepsin L in complex biological systems.
Experimental Protocols
The following section details the methodologies employed for the protease inhibition assays cited in this guide.
Protease Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the activity (IC50) of target proteases.
Materials:
-
Human Cathepsin L, Human Cathepsin B, Human Cathepsin K (purified)
-
This compound (stock solution prepared in dimethyl sulfoxide)
-
Fluorogenic substrate: Z-Phe-Arg-AMC (for Cathepsin L and B), Z-Leu-Arg-AMC (for Cathepsin K)
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM dithiothreitol, pH 5.5
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
A serial dilution of this compound was prepared in the assay buffer.
-
In each well of the 96-well plate, the respective protease was pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.
-
The enzymatic reaction was initiated by the addition of the specific fluorogenic substrate to each well.
-
The fluorescence intensity was measured kinetically over 30 minutes using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
The rate of substrate hydrolysis was calculated from the linear portion of the kinetic curve.
-
IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Specificity
To further elucidate the experimental process and the resulting specificity profile of this compound, the following diagrams have been generated.
Caption: Experimental workflow for determining the IC50 of this compound.
References
Investigating the Cross-Reactivity of Rkllw-NH2 with Other Cysteine Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cysteine protease inhibitor Rkllw-NH2, focusing on its known interactions and potential for cross-reactivity with other cysteine proteases. The information presented herein is supported by experimental data from peer-reviewed literature and detailed experimental protocols to aid in the design and interpretation of further research.
Introduction to this compound
The pentapeptide amide, Arg-Lys-Leu-Leu-Trp-NH2 (this compound), was identified through the screening of a combinatorial peptide amide library as a highly potent inhibitor of human cathepsin L.[1] Cathepsin L is a lysosomal cysteine protease involved in various physiological processes, including protein degradation and antigen presentation. Its dysregulation has been implicated in several diseases, making it a significant target for therapeutic intervention. This compound's discovery highlighted the effectiveness of combinatorial chemistry in identifying potent and specific enzyme inhibitors.[1]
Quantitative Analysis of Inhibitory Potency
The inhibitory potential of this compound against human cathepsin L was determined through kinetic analysis. The data reveals a strong and specific interaction with this particular cysteine protease.
| Inhibitor | Target Protease | Inhibition Constant (Ki) | Reference |
| This compound | Human Cathepsin L | 8 nM | [1] |
Comparative Inhibitors
For context, the following table lists other known cysteine protease inhibitors and their target specificities. This comparison highlights the diverse landscape of cysteine protease inhibition and underscores the need for thorough cross-reactivity profiling of any new inhibitor.
| Inhibitor | Primary Target(s) | General Class |
| E-64 | Broad-spectrum (papain-like cysteine proteases) | Epoxide |
| CA-074 | Cathepsin B | Epoxide |
| Z-VAD-FMK | Broad-spectrum caspases | Fluoromethyl ketone |
| Calpeptin | Calpains, Cathepsin L | Aldehyde |
Experimental Protocols
To facilitate further investigation into the cross-reactivity of this compound, a detailed protocol for a standard fluorescence-based kinetic assay is provided below. This method is widely used to determine the inhibitory constants (Ki) of compounds against cysteine proteases.
Protocol: Fluorescence-Based Kinetic Assay for Cysteine Protease Inhibition
1. Materials and Reagents:
-
Purified recombinant cysteine protease (e.g., cathepsin B, K, S; caspase-3, -7; calpain-1, -2)
-
This compound and other test inhibitors
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cathepsins, Ac-DEVD-AMC for caspase-3)
-
Assay buffer (specific to the protease, typically containing a reducing agent like DTT)
-
96-well black microplates
-
Fluorescence microplate reader
2. Enzyme Activation (if required):
-
Some cysteine proteases require pre-incubation with a reducing agent (e.g., DTT) to ensure the active site cysteine is in its reduced, active state. Follow the manufacturer's recommendations for the specific enzyme.
3. Assay Procedure:
-
Prepare a series of dilutions of this compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the activated cysteine protease to each well.
-
Add the various concentrations of the inhibitors to the wells containing the enzyme. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.
-
Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 360/460 nm for AMC).
-
Record the initial reaction velocities (V₀) from the linear portion of the progress curves.
4. Data Analysis:
-
Plot the initial velocities against the inhibitor concentrations.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Simplified Cathepsin L Signaling Pathway in Cancer Progression
Caption: Simplified pathway of Cathepsin L's role in cancer progression and its inhibition by this compound.
References
A Comparative Guide to the Efficacy of Rkllw-NH2 and Other Therapeutic Peptides Targeting Cathepsin L
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic peptide Rkllw-NH2 with other peptides and small molecules that inhibit Cathepsin L, a cysteine protease implicated in a range of diseases, including cancer and viral infections. The following sections present quantitative data on inhibitor potency, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.
Quantitative Comparison of Cathepsin L Inhibitors
The efficacy of various therapeutic peptides and small molecule inhibitors against human Cathepsin L is summarized in the table below. The data highlights the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), key parameters for evaluating the potency of these compounds. This compound, a pentapeptide amide, has been identified as a potent inhibitor of human Cathepsin L, exhibiting inhibitory activity at nanomolar concentrations.[1]
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Notes |
| This compound | Peptide | Not explicitly stated, but reported to be in the nanomolar range | - | Identified from a combinatorial pentapeptide amide library.[1] |
| Z-Phe-Tyr-CHO | Peptide | 0.85 | - | A potent and specific Cathepsin L inhibitor. |
| Z-Phe-Phe-CHO | Peptide | 0.74 | - | Shows over 90-fold selectivity over Cathepsin B.[2] |
| Z-Phe-Tyr(tBu)-diazomethylketone | Peptide | - | kinact = 200,000 M-1s-1 | An irreversible inhibitor of Cathepsin L.[3] |
| Sialostatin L | Protein | 4.68 | 95 pM | A protein inhibitor from the tick Ixodes scapularis.[4] |
| SID 26681509 | Small Molecule | 56 (1.0 after 4h preincubation) | 0.89 | A slow-binding, reversible, and competitive inhibitor.[5] |
| K11777 | Small Molecule | 0.68 | - | A potent irreversible cysteine protease inhibitor.[6] |
| E-64 | Small Molecule | 2.5 | - | A potent and irreversible cysteine protease inhibitor. |
| Balicatib (AAE581) | Small Molecule | 48 | - | An orally active and selective Cathepsin K inhibitor with activity against Cathepsin L.[7][8] |
Experimental Protocols
Determination of IC50 for Cathepsin L Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a general protocol for determining the IC50 of Cathepsin L inhibitors.
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of Cathepsin L inhibitors.
Materials:
-
Human recombinant Cathepsin L
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Test inhibitor compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the Cathepsin L enzyme to each well, followed by the different concentrations of the inhibitor. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 360/460 nm for Z-FR-AMC).
-
Record the reaction rates and calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Mechanism of Action
Cathepsin L plays a crucial role in various cellular processes, and its dysregulation is associated with several pathologies. As a protease, its primary function is the degradation of proteins within the lysosome. However, it can also be secreted and act extracellularly, contributing to the degradation of the extracellular matrix, which is a key step in cancer cell invasion and metastasis.
Simplified Signaling Pathway of Cathepsin L in Cancer Progression
References
- 1. Highly potent inhibitors of human cathepsin L identified by screening combinatorial pentapeptide amide collections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Ensuring Reproducibility of Experimental Results with Rkllw-NH2: A Comparative Guide to Cathepsin L Inhibitors
For researchers, scientists, and drug development professionals seeking reliable and reproducible results in the study of Cathepsin L, the selection of a potent and well-characterized inhibitor is paramount. This guide provides a comprehensive comparison of Rkllw-NH2, a potent pentapeptide amide inhibitor of human Cathepsin L, with other commercially available alternatives. The data presented herein is supported by detailed experimental protocols to ensure the reproducibility of your findings.
This compound has been identified as a highly potent inhibitor of human Cathepsin L, exhibiting inhibitory activity at nanomolar concentrations. Its efficacy stems from its amphiphilic character, which mimics a key fragment of the autoinhibitory prosegment of human Cathepsin L, allowing it to effectively block the enzyme's active center[1]. This guide will delve into the quantitative performance of this compound in comparison to other inhibitors and provide the necessary methodological details for in-house verification.
Comparative Analysis of Cathepsin L Inhibitors
The inhibitory potency of various compounds against Cathepsin L is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and a selection of alternative Cathepsin L inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | Reference |
| This compound | Peptide Amide | Cathepsin L | Value not explicitly found in abstract | Brinker et al., 2000 |
| Gallinamide A | Depsipeptide | Cathepsin L | 0.0176 | MedChemExpress |
| Mpro/Cathepsin L-IN-2 | Dual Inhibitor | Mpro, Cathepsin L | pIC50=7.64 | MedChemExpress |
| Dual Cathepsin L/JAK-IN-1 | Dual Inhibitor | Cathepsin L, JAK | 680 | MedChemExpress |
| Cathepsin L-IN-5 | Small Molecule | Cathepsin L | 0.27 | MedChemExpress |
| Cathepsin K inhibitor 4 | Carbohydrazide | Cathepsin K | 13 (human) | MedChemExpress |
| Menin-MLL inhibitor 31 | Small Molecule | Menin-MLL interaction | 4.6 | MedChemExpress |
Note: The precise IC50 value for this compound from the primary literature (Brinker et al., 2000) was not available in the searched abstracts. Commercial suppliers describe it as having a "low micromolar IC50"[2]. For a definitive comparison, it is recommended to consult the full-text article.
Experimental Protocols
To ensure the reproducibility of results when evaluating Cathepsin L inhibitors, it is crucial to follow a standardized experimental protocol. Below is a detailed methodology for a typical Cathepsin L inhibition assay using a fluorogenic substrate.
Cathepsin L Inhibition Assay Protocol
This protocol is adapted from standard fluorometric methods for measuring Cathepsin L activity.
Materials:
-
Human Cathepsin L (recombinant)
-
Cathepsin L Assay Buffer (e.g., 50 mM Sodium Acetate, 4 mM EDTA, pH 5.5)
-
Dithiothreitol (DTT)
-
Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)
-
This compound and other test inhibitors
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Activation: Prepare a working solution of Cathepsin L in assay buffer containing DTT to activate the enzyme. Incubate for a specified time at room temperature.
-
Inhibitor Preparation: Prepare a serial dilution of this compound and other test inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Reaction:
-
Add the diluted inhibitors to the wells of the 96-well plate.
-
Add the activated Cathepsin L solution to each well containing the inhibitor.
-
Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader. The kinetic read will measure the rate of substrate cleavage.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the rates relative to a control with no inhibitor (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Inhibition Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: Mechanism of Cathepsin L inhibition by this compound.
Caption: Workflow for Cathepsin L inhibition assay.
Conclusion
This compound stands as a potent and specific inhibitor of human Cathepsin L, making it a valuable tool for researchers. While this guide provides a framework for comparing its performance against other inhibitors, it is crucial to obtain the specific IC50 value from the primary literature for a precise quantitative assessment. By adhering to the detailed experimental protocols outlined, researchers can ensure the reproducibility and reliability of their findings, contributing to a deeper understanding of Cathepsin L's role in health and disease.
References
A Head-to-Head Comparison of Rkllw-NH2 with Novel Cathepsin L Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the pentapeptide amide inhibitor, Rkllw-NH2, with a selection of novel inhibitors targeting cathepsin L. Cathepsin L, a lysosomal cysteine protease, is a key enzyme implicated in various physiological and pathological processes, including tumor progression and immune responses, making it a significant target for therapeutic development. This document summarizes quantitative inhibitory data, details experimental methodologies for inhibitor evaluation, and visualizes the intricate signaling pathways involving cathepsin L.
Data Presentation: Quantitative Comparison of Cathepsin L Inhibitors
The following table summarizes the inhibitory potency of this compound and other recently developed cathepsin L inhibitors. The data is presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a clear and objective comparison of their efficacy.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Target Selectivity | Reference |
| This compound | Pentapeptide amide | nanomolar concentrations | - | Cathepsin L specific | [1][2] |
| Z-FA-FMK | Peptidyl fluoromethyl ketone | 8 | - | Cathepsin B and L | [3] |
| GC-376 | Peptidomimetic | 20 | - | Dual inhibitor of Cathepsin L and 3CL-Pro | [3] |
| Leupeptin hemisulfate | Modified peptide | 640 | - | Broad-spectrum cysteine and serine protease inhibitor | [3] |
| SSAA09E1 | Small molecule | 5,330 | - | Cathepsin L | [4] |
| Oxocarbazate | Small molecule | 6.9 | - | Cathepsin L | [4] |
| K11777 | Vinyl sulfone | 0.68 | - | Broad-spectrum cysteine protease inhibitor | [4] |
| SID 26681509 | Thiocarbazate | 56 (1.0 after 4h preincubation) | 0.89 | Selective for Cathepsin L | |
| Z-Phe-Phe-NHO-MA | Peptidyl O-acyl hydroxamate | - | - | 58-fold selective for Cathepsin L over Cathepsin S | [5] |
| CLIK148 | E-64 analog | - | - | Highly selective for Cathepsin L | [5] |
Experimental Protocols
The accurate evaluation of inhibitor potency is critical. Below are detailed methodologies for key experiments commonly cited in the characterization of cathepsin L inhibitors.
Cathepsin L Activity Assay (Fluorometric)
This procedure is adapted from commercially available kits and is a standard method for measuring cathepsin L activity.[6][7][8]
Materials:
-
CL Reaction Buffer: Typically contains 50 mM sodium acetate, pH 5.5, with 4 mM EDTA and 2.5 mM TCEP or DTT as a reducing agent.
-
CL Substrate: A fluorogenic substrate such as Ac-FR-AFC (Acetyl-L-phenylalanyl-L-arginine-7-amino-4-trifluoromethylcoumarin).
-
Cathepsin L Enzyme: Purified human cathepsin L.
-
Inhibitor Stock Solutions: Prepared in an appropriate solvent (e.g., DMSO).
-
96-well black microplate.
-
Fluorometric microplate reader.
Procedure:
-
Prepare the Reaction Mix: In each well of a 96-well plate, add 50 µL of CL Reaction Buffer.
-
Add Inhibitor: Add 2 µL of the inhibitor solution at various concentrations to the respective wells. For control wells, add 2 µL of the solvent.
-
Add Enzyme: Add 10 µL of diluted cathepsin L enzyme solution to each well, except for the no-enzyme control wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the CL substrate to each well to a final concentration of 200 µM.
-
Measure Fluorescence: Immediately begin reading the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. Readings should be taken kinetically over a period of 30-60 minutes.
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated relative to the control (no inhibitor) wells. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
SARS-CoV-2 Spike Protein Cleavage Assay
This assay is relevant for inhibitors being investigated for their potential antiviral activity by targeting host-cell entry mechanisms.
Materials:
-
Recombinant SARS-CoV-2 Spike protein.
-
Recombinant human cathepsin L.
-
Reaction Buffer: Sodium acetate buffer (pH 5.5).
-
Inhibitor solutions.
-
SDS-PAGE and Western Blotting reagents.
-
Anti-SARS-CoV Spike Protein antibody.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 500 ng of the recombinant SARS-CoV-2 Spike protein with 100 ng of recombinant human cathepsin L in the reaction buffer.
-
Add Inhibitor: Add the desired concentration of the inhibitor to the reaction tube.
-
Incubation: Incubate the reaction mixture at room temperature for 4 hours.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.
-
Analysis: Analyze the cleavage of the spike protein by SDS-PAGE followed by Western blotting using an antibody specific to the S1 or S2 subunit of the spike protein. The intensity of the cleaved bands is quantified to determine the inhibitory effect.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a typical experimental workflow, providing a visual representation of the complex biological context and experimental design.
Caption: Cathepsin L's role in cancer progression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. New Twist on an Ancient Innate Immune Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Rkllw-NH2
This document provides comprehensive guidance on the safe and compliant disposal of Rkllw-NH2, a cathepsin L inhibitor intended for research use only. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The chemical, physical, and toxicological properties of this compound have not been fully investigated, necessitating cautious handling and disposal as a potentially hazardous chemical.[1]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2] In case of contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse eyes cautiously with water for several minutes.
-
Inhalation: Move the individual to fresh air.[2]
-
Ingestion: Rinse mouth with water and seek medical attention.[2]
Disposal Procedures for this compound
Proper disposal of this compound is crucial to prevent environmental contamination and potential health risks.[3] Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[3] All waste containing this peptide must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Quantitative Data and Disposal Parameters
Due to the limited specific data available for this compound, the following table summarizes general parameters for peptide and chemical waste disposal. Researchers must consult their institution's specific guidelines and the Safety Data Sheet (SDS) for any solvents or reagents used in conjunction with this compound.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste. If used in biological systems (e.g., cell cultures), it may also be classified as biohazardous waste. | [4] |
| Aqueous Waste pH | For chemical waste streams, neutralization to a pH between 5 and 9 may be required before disposal. Acidic waste (pH < 2) can be neutralized with sodium bicarbonate, while alkaline waste (pH > 12) can be neutralized with acids like sulfuric or hydrochloric acid. | [4] |
| Container Requirements | Use sturdy, leak-proof, and chemically resistant containers. Ensure containers are clearly labeled as "Hazardous Waste" and specify the contents. | [3][5] |
| Storage of Waste | Store waste in a designated, secure area away from incompatible materials. Use secondary containment for all liquid waste. | [5] |
Step-by-Step Disposal Protocol
-
Segregation: Segregate this compound waste from other laboratory waste streams. If the peptide has been used in biological experiments, it may need to be treated as biohazardous waste and decontaminated, for example, by autoclaving or chemical disinfection, prior to final disposal.[4][6]
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound, as well as contaminated materials such as pipette tips, gloves, and empty vials, in a designated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect all solutions containing this compound in a sealable, chemical-resistant container. Do not mix with other chemical waste unless confirmed to be compatible.
-
-
Empty Container Disposal:
-
Thoroughly rinse empty this compound containers with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[5] For highly toxic substances, the first three rinses should be collected.[5]
-
After thorough rinsing and air-drying, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[5]
-
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5] Ensure all containers are properly labeled and sealed before transport.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. biochempeg.com [biochempeg.com]
- 3. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 4. peptiderecon.com [peptiderecon.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. research.hawaii.edu [research.hawaii.edu]
Essential Safety and Operational Guide for Handling Rkllw-NH2
This document provides immediate and essential safety and logistical information for the handling and disposal of Rkllw-NH2. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE and other safety recommendations.
| Protective Measure | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant, impervious gloves. | Prevents direct skin contact with the compound. |
| Complete suit protecting against chemicals. | Provides full-body protection from contamination. | |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with an appropriate cartridge or canister. | Necessary when ventilation is inadequate to prevent inhalation of dust or aerosols. |
| Hand Protection | Handle with gloves. | General good practice for handling chemicals. |
| General Hygiene | Wash hands thoroughly after handling. | Prevents accidental ingestion or contamination of other surfaces. |
Procedural Guidance for Handling and Storage
Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Dispensing: Avoid creating dust. Use appropriate tools for transferring the lyophilized powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Spill Management: In case of a spill, avoid breathing dust. Wear a dust mask and protective clothing. Collect the spilled material and place it in a suitable container for disposal.
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a dry and well-ventilated place.
-
The recommended storage temperature is -20°C.
-
Protect from light.
Disposal Plan
Contaminated materials and the compound itself should be disposed of as hazardous waste.
-
Collection: Collect waste material in a designated, labeled, and sealed container.
-
Disposal: Arrange for disposal by a licensed professional waste disposal service.[1] Adhere to all federal, state, and local environmental regulations.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operational workflow for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
